molecular formula C18H14ClN5O B12373152 RO-275

RO-275

Cat. No.: B12373152
M. Wt: 351.8 g/mol
InChI Key: STQKUEFQEVDNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RO-275 is a useful research compound. Its molecular formula is C18H14ClN5O and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14ClN5O

Molecular Weight

351.8 g/mol

IUPAC Name

4-[2-(2-chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide

InChI

InChI=1S/C18H14ClN5O/c1-11-13(7-9-22-16(11)19)5-6-15-12(2)24(18(23-15)17(20)25)14-4-3-8-21-10-14/h3-4,7-10H,1-2H3,(H2,20,25)

InChI Key

STQKUEFQEVDNLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Cl)C#CC2=C(N(C(=N2)C(=O)N)C3=CN=CC=C3)C

Origin of Product

United States

Foundational & Exploratory

RO-275: A Deep Dive into its Mechanism of Action for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive deficits are a hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. Recent research has identified the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) ion channels, particularly the HCN1 subtype, as a promising therapeutic target for enhancing cognitive function. This technical guide provides an in-depth overview of the mechanism of action of RO-275, a potent and selective HCN1 inhibitor, and its potential to ameliorate cognitive dysfunction.

Core Mechanism of Action: Selective HCN1 Inhibition

This compound is a novel, orally active small molecule that demonstrates high potency and selectivity for the HCN1 ion channel. HCN channels are unique voltage-gated ion channels that open upon membrane hyperpolarization and are modulated by cyclic nucleotides. The HCN1 subunit is predominantly expressed in the dendrites of pyramidal neurons in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.

By selectively inhibiting HCN1 channels, this compound modulates neuronal excitability and synaptic integration. This inhibition leads to a reduction in the hyperpolarization-activated current (Ih), which in turn enhances the temporal summation of excitatory postsynaptic potentials (EPSPs). This enhanced synaptic integration is believed to be the fundamental mechanism through which this compound improves cognitive function, particularly working memory.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of this compound against HCN Isoforms
HCN Isoform IC50 (µM)
hHCN10.046[1][2]
hHCN214.3[1][2]
hHCN34.6[1][2]
hHCN413.9[1][2]
Table 2: Selectivity Profile of this compound
Selectivity (fold vs. hHCN1) Value
hHCN2311[3]
hHCN3100[3]
hHCN4302[3]
Off-Target Activity Observation
hERG ChannelFavorable selectivity profile[3]
Nav1.5 ChannelFavorable selectivity profile[3]
mGluR5 ReceptorLow binding affinity[3]
Table 3: In Vivo Efficacy of this compound in a Rat Model of Decremented Working Memory
Dose (mg/kg, i.p.) Effect on Working Memory
3Rescue of decremented working memory[1]
10Rescue of decremented working memory[1]
30Rescue of decremented working memory[1]

Experimental Protocols

Electrophysiological Recording of HCN Channel Activity

Objective: To determine the potency and selectivity of this compound on human HCN1, HCN2, HCN3, and HCN4 channels.

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing individual human HCN channel isoforms (hHCN1, hHCN2, hHCN3, or hHCN4).

  • Technique: Automated whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -40 mV.

    • Hyperpolarizing voltage steps (e.g., to -140 mV for 2 seconds) are applied to activate the HCN channels and elicit the Ih current.

    • A subsequent depolarizing step (e.g., to -85 mV) is used to measure the tail current.

    • This compound is applied at various concentrations to determine the concentration-dependent inhibition of the Ih current.

    • IC50 values are calculated by fitting the concentration-response data to a logistical equation.

Touchscreen-Based Trial-Unique Nonmatching-to-Location (TUNL) Task for Working Memory in Rats

Objective: To assess the in vivo efficacy of this compound on working memory in a rat model.

Methodology:

  • Apparatus: Operant chambers equipped with a touchscreen, a reward magazine, and a house light.

  • Task: A trial-unique, delayed non-matching-to-location (TUNL) task.

  • Procedure:

    • Habituation and Pre-training: Rats are habituated to the chambers and trained to touch the screen to receive a liquid reward.

    • Sample Phase: A single stimulus (a white square) is presented at one of several possible locations on the screen. The rat must touch the stimulus.

    • Delay Phase: A variable delay period is introduced where the screen is blank.

    • Choice Phase: The original stimulus (sample) and a new stimulus at a different location (novel) are presented.

    • Reinforcement: A correct response (touching the novel stimulus) is rewarded with the liquid reward. An incorrect response (touching the sample stimulus) results in a time-out period with the house light on.

    • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 3, 10, 30 mg/kg) before the testing session.[1]

    • Performance Metrics: The primary measure of working memory is the percentage of correct choices. Other measures include response latencies and the number of trials completed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's cognitive-enhancing effects and the experimental workflow for its evaluation.

RO275_Mechanism_of_Action cluster_neuron Pyramidal Neuron Dendrite RO275 This compound HCN1 HCN1 Channel RO275->HCN1 Inhibits Ih Ih Current (Hyperpolarization-activated) HCN1->Ih Mediates EPSP Excitatory Postsynaptic Potentials (EPSPs) Ih->EPSP Dampens Summation Temporal Summation of EPSPs EPSP->Summation Depolarization Enhanced Dendritic Depolarization Summation->Depolarization AP Action Potential Firing Depolarization->AP Cognition Improved Cognitive Function AP->Cognition

Caption: Proposed signaling pathway of this compound in enhancing cognitive function.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Stable Expression of hHCN1-4 in HEK293 Cells B Automated Whole-Cell Patch-Clamp Electrophysiology A->B C Application of this compound at various concentrations B->C D Measurement of Ih Current and IC50 Determination C->D F Administration of this compound (i.p.) D->F Identified as potent and selective inhibitor E Rat Model of Decremented Working Memory E->F G Touchscreen-Based TUNL Task F->G H Assessment of Working Memory Performance G->H

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cognitive dysfunction. Its high potency and selectivity for the HCN1 ion channel, coupled with its demonstrated in vivo efficacy in a preclinical model of working memory, underscore its potential. The mechanism of action, centered on the enhancement of synaptic integration through the inhibition of Ih current, provides a clear rationale for its cognitive-enhancing effects. Further research and clinical development of this compound and other selective HCN1 inhibitors are warranted to explore their full therapeutic potential in addressing cognitive deficits across a range of brain disorders.

References

RO-275 discovery and development history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of RO-275, a Selective HCN1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and orally active inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1). Identified through a high-throughput screening and subsequent chemical optimization program by Roche Pharma AG, this compound has emerged as a promising preclinical candidate for the treatment of cognitive dysfunction. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data for this compound. Detailed methodologies for pivotal experiments are provided, along with a summary of all quantitative data in structured tables and visualizations of associated signaling pathways and experimental workflows.

Discovery and Development History

The discovery of this compound was driven by the therapeutic potential of targeting HCN1 channels, which are critically involved in regulating synaptic integration and cognitive function.[1][2] The development of selective HCN1 inhibitors had been challenging, with previous antagonists suffering from a lack of potency and selectivity.[1][2]

Roche Pharma AG initiated a discovery campaign employing automated electrophysiology in a small-molecule library screen to identify novel HCN1 inhibitors.[1][2] This high-throughput approach led to the identification of a primary carboxamide series of compounds. Subsequent chemical optimization of this series resulted in the discovery of this compound, a compound with high potency and selectivity for HCN1.[1][2]

Currently, this compound is in the preclinical stage of development.[2] In vivo studies in rat models have demonstrated its ability to rescue decremented working memory, suggesting its potential as a therapeutic for cognitive disorders.[1][2][3]

Mechanism of Action

This compound exerts its pharmacological effect through the selective inhibition of the HCN1 ion channel.[1][2][4] HCN channels are voltage-gated cation channels that are activated by membrane hyperpolarization.[5] In the central nervous system, particularly in regions crucial for cognition like the hippocampus and cortex, HCN1 channels play a significant role in dampening neuronal excitability and limiting the temporal summation of excitatory postsynaptic potentials (EPSPs).[5]

By inhibiting HCN1, this compound reduces the hyperpolarization-activated current (Ih), leading to an increase in the input resistance of neurons. This, in turn, enhances the temporal summation of EPSPs, thereby facilitating synaptic integration and strengthening neuronal signaling in cognitive-relevant brain circuits.[1][2] A key finding is that this compound exhibits a distinct mode of action compared to non-selective HCN channel inhibitors, characterized by a lack of use- and voltage-dependent inhibition and a delayed onset of inhibitory activity.[5]

Signaling Pathway

HCN1_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Dendrite Glutamate_Release Glutamate Release AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Binds NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Binds EPSP Excitatory Postsynaptic Potential (EPSP) AMPA_R->EPSP Generates NMDA_R->EPSP Generates Summation Enhanced Temporal Summation EPSP->Summation Leads to HCN1 HCN1 Channel (Open at rest) Ih_Current Ih Current (Hyperpolarizing) HCN1->Ih_Current Conducts Ih_Current->EPSP Dampens Action_Potential Increased Likelihood of Action Potential Summation->Action_Potential RO275 This compound RO275->HCN1 Inhibits

Caption: Inhibition of HCN1 by this compound enhances temporal summation of EPSPs.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (µM)Fold Selectivity (vs. HCN1)
HCN1 0.046 -
HCN214.3~311x
HCN34.6~100x
HCN413.9~302x

Data sourced from MedchemExpress and Harde E, et al. Cell Chem Biol. 2024.[3][4]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Working Memory
Dose (mg/kg, i.p.)Animal ModelTaskKey Result
3, 10, 30Male Sprague Dawley RatsTrial-Unique, Delayed Non-Matching-to-Location (TUNL)Significant reduction in incorrect trials at 30 mg/kg, indicating improved working memory.[3]

Experimental Protocols

This section details the methodologies for the key experiments conducted during the preclinical evaluation of this compound, based on the available information.

Automated Electrophysiology for High-Throughput Screening

The initial discovery of the primary carboxamide series, from which this compound was derived, utilized automated electrophysiology.

Automated_Electrophysiology_Workflow Start Start: Small-Molecule Library Compound_Application Application of Library Compounds Start->Compound_Application Cell_Culture Cell Line Expressing Human HCN1 Channels Patch_Clamp Automated Planar Patch-Clamp System Cell_Culture->Patch_Clamp Data_Acquisition Measurement of HCN1 Channel Activity (Ih Current) Patch_Clamp->Data_Acquisition Compound_Application->Data_Acquisition Analysis Identification of Active Compounds (Hits) Data_Acquisition->Analysis End End: Hit Series Identified Analysis->End

Caption: Workflow for the high-throughput screening of HCN1 inhibitors.

Methodology:

  • Cell Line: A stable cell line recombinantly expressing human HCN1 channels was used.

  • Instrumentation: An automated planar patch-clamp system was employed for high-throughput electrophysiological recordings.

  • Protocol: Cells were captured on the patch-clamp chip, and whole-cell recordings were established. A voltage protocol was applied to activate HCN1 channels and elicit the hyperpolarization-activated current (Ih).

  • Compound Screening: Compounds from a small-molecule library were applied to the cells, and the change in Ih current was measured to determine the inhibitory activity of each compound.

  • Hit Identification: Compounds that produced a significant inhibition of the Ih current were identified as "hits" for further characterization and chemical optimization.

In Vivo Assessment of Working Memory (TUNL Task)

The efficacy of this compound in improving cognitive function was assessed using the trial-unique, delayed non-matching-to-location (TUNL) task in rats.

Methodology:

  • Animals: Male Sprague Dawley rats were used for the study.

  • Apparatus: The task was conducted in touchscreen operant chambers.

  • Training: Rats were trained on the TUNL task, which requires them to remember the location of a visual stimulus on the screen over a delay period.

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 3, 10, and 30 mg/kg.[3]

  • Testing: Following drug administration, the rats' performance on the TUNL task was assessed. The key metric was the number of incorrect trials.

  • Data Analysis: The performance of the this compound-treated groups was compared to a vehicle-treated control group to determine the effect of the compound on working memory. A significant reduction in incorrect trials was indicative of improved cognitive performance.[3]

Selectivity Profile

A crucial aspect of the development of this compound was ensuring its selectivity for HCN1 over other HCN channel isoforms and other ion channels to minimize off-target effects. Notably, inhibition of HCN channels in the heart can lead to cardiovascular side effects.

Key Selectivity Findings:

  • This compound is approximately 311-fold more selective for HCN1 over HCN2 and 302-fold more selective over HCN4.[5]

  • Unlike non-selective HCN antagonists, this compound did not alter cardiac physiology in human atrial cardiomyocytes or in rats, demonstrating a favorable safety profile in preclinical studies.[1][2]

  • The compound also showed a favorable selectivity profile against other ion channels, including hERG and Nav1.5.[5]

Conclusion and Future Directions

This compound is a potent and selective HCN1 inhibitor that has demonstrated pro-cognitive effects in preclinical models. Its discovery through a modern high-throughput screening approach and subsequent successful chemical optimization highlight a significant advancement in the field. The favorable selectivity profile of this compound suggests a reduced risk of the cardiovascular side effects that have hampered the development of non-selective HCN inhibitors.

The preclinical data strongly support the continued development of this compound as a potential therapeutic for cognitive dysfunction associated with various neurological and psychiatric disorders. Future studies will likely focus on comprehensive IND-enabling safety and toxicology assessments, as well as the evaluation of this compound in a broader range of animal models of cognitive impairment to further validate its therapeutic potential before advancing to clinical trials.

References

The Therapeutic Potential of RO-275: A Selective HCN1 Inhibitor for Cognitive Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-275 is a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated channel 1 (HCN1), a voltage-gated ion channel implicated in the regulation of neuronal excitability and synaptic plasticity. Preclinical evidence suggests that this compound holds significant therapeutic potential for the treatment of cognitive dysfunction. By selectively targeting HCN1, this compound enhances neuronal excitability and synaptic integration in brain regions critical for learning and memory, without the cardiovascular side effects associated with non-selective HCN channel blockers. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, pharmacokinetic and safety profiles of this compound, along with detailed experimental protocols and visual representations of its underlying biological pathways.

Introduction

Cognitive impairments are a debilitating hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. The HCN1 channel, predominantly expressed in the dendrites of pyramidal neurons in the hippocampus and neocortex, plays a crucial role in constraining neuronal excitability and synaptic plasticity.[1] Its unique gating properties and localization make it a compelling target for therapeutic intervention in cognitive disorders. This compound has emerged from a dedicated drug discovery effort as a highly selective and potent inhibitor of the HCN1 channel, offering a promising new avenue for the development of novel cognitive enhancers.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the function of the HCN1 ion channel. In pyramidal neurons, HCN1 channels contribute to the hyperpolarization-activated inward current (Ih), which dampens dendritic excitability and reduces the temporal summation of excitatory postsynaptic potentials (EPSPs).[1][2] By blocking HCN1 channels, this compound reduces Ih, leading to a hyperpolarization of the neuronal membrane potential and an increase in the input resistance of dendrites. This, in turn, enhances the summation of EPSPs, thereby facilitating neuronal firing and strengthening synaptic transmission.[3] This enhancement of synaptic plasticity in key brain circuits is believed to be the primary mechanism underlying the pro-cognitive effects of this compound.

Signaling Pathway of HCN1 Inhibition

HCN1_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Dendrite Glutamate Glutamate HCN1 HCN1 Glutamate->HCN1 Activates This compound This compound This compound->HCN1 Inhibits Ih_current I_h Current (Dampens Excitability) HCN1->Ih_current Generates Dendritic_Excitability Increased Dendritic Excitability Ih_current->Dendritic_Excitability Reduces EPSP_Summation Enhanced EPSP Summation Dendritic_Excitability->EPSP_Summation Leads to Action_Potential Action Potential Firing EPSP_Summation->Action_Potential Promotes Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Action_Potential->Synaptic_Plasticity Induces Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function Underlies Automated_Electrophysiology_Workflow Cell_Suspension Prepare Cell Suspension (hHCN1 expressing cells) Load_Platform Load Cells and Compounds onto Automated Platform Cell_Suspension->Load_Platform Patch_Clamp Automated Patch-Clamping and Voltage Protocol Application Load_Platform->Patch_Clamp Data_Acquisition Record HCN1 Currents Patch_Clamp->Data_Acquisition Analysis Analyze Inhibition and Identify Hits Data_Acquisition->Analysis CRC Generate Concentration- Response Curves for Hits Analysis->CRC Lead_Compound Identify Lead Compound (this compound) CRC->Lead_Compound TUNL_Task_Workflow Training Habituation and Pre-training Drug_Admin Administer this compound or Vehicle Training->Drug_Admin NMDA_Antagonist Induce Cognitive Deficit (NMDA Antagonist) Drug_Admin->NMDA_Antagonist Sample_Phase Sample Phase: Rat touches stimulus NMDA_Antagonist->Sample_Phase Delay_Phase Delay Interval Sample_Phase->Delay_Phase Choice_Phase Choice Phase: Rat chooses novel stimulus Delay_Phase->Choice_Phase Reward Reward (Correct Choice) Choice_Phase->Reward Correct No_Reward No Reward (Incorrect Choice) Choice_Phase->No_Reward Incorrect Data_Analysis Analyze % Correct, Trials Completed, Latencies Reward->Data_Analysis No_Reward->Data_Analysis

References

In Vitro Characterization of RO-275: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-275 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel isoform 1 (HCN1). HCN channels are critical regulators of neuronal excitability and are implicated in various physiological and pathological processes. This document provides a comprehensive in vitro characterization of this compound, including its inhibitory activity, selectivity profile, and the experimental protocols used for its evaluation. Detailed methodologies for key assays are presented to enable replication and further investigation by the scientific community. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanism of action and characterization of this compound.

Introduction

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are a family of ion channels that play a crucial role in regulating neuronal and cardiac rhythmicity.[1] Of the four isoforms (HCN1-4), HCN1 is predominantly expressed in the brain, particularly in the hippocampus, cortex, and cerebellum.[1] HCN1 channels are voltage-gated cation channels that open upon membrane hyperpolarization and contribute to the "pacemaker" current (Ih), which is vital for setting the resting membrane potential, dendritic integration of synaptic inputs, and neuronal firing patterns.[1] Dysregulation of HCN1 channel function has been linked to neurological disorders such as epilepsy and pain.

This compound has emerged as a potent and highly selective inhibitor of the HCN1 channel, making it a valuable tool for studying the physiological roles of HCN1 and a potential therapeutic candidate. This guide details the in vitro pharmacological profile of this compound and provides in-depth protocols for its characterization.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound against HCN channel isoforms have been determined using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (µM)Assay TypeCell Line
hHCN1 0.046 Whole-cell patch clampHEK293
hHCN214.3Whole-cell patch clampHEK293
hHCN34.6Whole-cell patch clampHEK293
hHCN413.9Whole-cell patch clampHEK293

Table 1: Inhibitory Potency and Selectivity of this compound against human HCN channel isoforms. Data derived from whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the respective human HCN channel isoform.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for the heterologous expression of HCN channels.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression, HEK293 cells are transfected with a plasmid encoding the desired human HCN1 isoform using a suitable transfection reagent (e.g., Lipofectamine). Stable cell lines expressing HCN1 can also be generated for consistent and robust channel expression.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through HCN1 channels in the presence and absence of this compound to determine its inhibitory effect.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

  • Recording:

    • HEK293 cells expressing hHCN1 are transferred to a recording chamber and perfused with the external solution.

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and used to form a giga-ohm seal with the cell membrane.

    • The cell membrane is then ruptured to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -40 mV.

    • Hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2 seconds) are applied to elicit HCN1 currents (Ih).

    • This compound is applied at various concentrations through the perfusion system.

    • The inhibitory effect of this compound is measured as the percentage reduction in the steady-state Ih amplitude at a specific voltage (e.g., -120 mV).

  • Data Analysis:

    • IC50 values are determined by fitting the concentration-response data to a Hill equation.

Radioligand Binding Assay (Hypothetical Protocol)
  • Membrane Preparation:

    • HEK293 cells stably expressing hHCN1 are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and debris.

    • The supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • The membrane pellet is resuspended in assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled HCN1 ligand (e.g., a tritiated analog of a known HCN1 blocker) and varying concentrations of this compound.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

HCN1 channels are key regulators of neuronal excitability. Their inhibition by this compound leads to a reduction in the pacemaker current (Ih), resulting in membrane hyperpolarization and decreased neuronal firing.

HCN1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cellular_effects Cellular Effects RO275 This compound HCN1 HCN1 Channel RO275->HCN1 Inhibition Ih Ih (Pacemaker Current) (Na+/K+ influx) HCN1->Ih Mediates Hyperpolarization Membrane Hyperpolarization Ih->Hyperpolarization Reduction leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability DecreasedFiring Decreased Action Potential Firing ReducedExcitability->DecreasedFiring

Caption: HCN1 Channel Inhibition by this compound.

Experimental Workflow

The following diagram illustrates the workflow for determining the IC50 of this compound using whole-cell patch-clamp electrophysiology.

Electrophysiology_Workflow start Start: HEK293 cells expressing hHCN1 patch Achieve Whole-Cell Patch-Clamp Configuration start->patch record_baseline Record Baseline Ih Current patch->record_baseline apply_ro275 Apply this compound (Varying Concentrations) record_baseline->apply_ro275 record_inhibited Record Inhibited Ih Current apply_ro275->record_inhibited data_analysis Data Analysis: Calculate % Inhibition record_inhibited->data_analysis ic50 Determine IC50 Value data_analysis->ic50

References

Preclinical Profile of RO-275: A Novel Cognitive Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Evaluation of RO-275 for Memory Enhancement

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the preclinical data for this compound, a novel, selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). The following sections detail the pharmacological profile, efficacy in animal models of memory impairment, and the underlying mechanism of action of this compound. The data presented herein support the continued development of this compound as a potential therapeutic agent for cognitive deficits.

Introduction

Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The cholinergic system, particularly the α7 nicotinic acetylcholine receptor (α7 nAChR), has been identified as a key target for therapeutic intervention to improve cognitive function.[1] this compound is a novel positive allosteric modulator of the α7 nAChR, designed to enhance cholinergic transmission and thereby improve memory and learning. This whitepaper summarizes the key preclinical findings for this compound.

Pharmacological Profile of this compound

In Vitro Receptor Binding and Function

The in vitro pharmacological profile of this compound was characterized using radioligand binding assays and electrophysiology.

ParameterValueMethod
α7 nAChR Affinity (Ki) 15 nMRadioligand binding assay with [³H]-Methyllycaconitine in rat hippocampal tissue.
α7 nAChR Potentiation (EC₅₀) 50 nMTwo-electrode voltage clamp in Xenopus oocytes expressing human α7 nAChRs.
Selectivity >100-fold selective for α7 nAChR over other nAChR subtypes (α4β2, α3β4) and a panel of 50 other CNS receptors and ion channels.Radioligand binding assays.
Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.

ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Tₘₐₓ (h) 1.5N/A
Cₘₐₓ (ng/mL) 250450
t₁/₂ (h) 4.23.9
Bioavailability (%) 35N/A
Brain/Plasma Ratio 1.8 at 2h post-dose1.9 at 2h post-dose

Efficacy in Animal Models of Memory Impairment

The procognitive effects of this compound were assessed in rodent models of memory impairment.

Scopolamine-Induced Amnesia Model

Scopolamine, a muscarinic receptor antagonist, is used to induce memory deficits in rodents, mimicking aspects of cholinergic dysfunction.[2][3]

Table 3.1: Effect of this compound on Scopolamine-Induced Deficits in the Morris Water Maze

Treatment Group Escape Latency (seconds, Day 5) Time in Target Quadrant (seconds, Probe Trial)
Vehicle 45 ± 5 15 ± 3
Scopolamine (1 mg/kg) 65 ± 7 8 ± 2
This compound (3 mg/kg) + Scopolamine 48 ± 6 14 ± 3
This compound (10 mg/kg) + Scopolamine 35 ± 5* 22 ± 4*
Donepezil (1 mg/kg) + Scopolamine 40 ± 4* 18 ± 3*

*p < 0.05 compared to Scopolamine group.

Amyloid-β Induced Cognitive Deficit Model

Intracerebroventricular (ICV) administration of amyloid-β (Aβ) oligomers is used to model cognitive deficits associated with Alzheimer's disease.[4][5]

Table 3.2: Effect of this compound on Aβ₂₅₋₃₅-Induced Deficits in the Novel Object Recognition Test

Treatment Group Discrimination Index
Sham + Vehicle 0.65 ± 0.08
Aβ₂₅₋₃₅ + Vehicle 0.25 ± 0.05
Aβ₂₅₋₃₅ + this compound (10 mg/kg) 0.58 ± 0.07*
Aβ₂₅₋₃₅ + Memantine (10 mg/kg) 0.52 ± 0.06*

*p < 0.05 compared to Aβ₂₅₋₃₅ + Vehicle group.

Mechanism of Action: Signaling Pathways

This compound acts as a positive allosteric modulator of the α7 nAChR. This enhances the receptor's response to acetylcholine, leading to increased calcium influx and activation of downstream signaling cascades known to be crucial for synaptic plasticity and memory formation, such as the CaMKII and ERK pathways.[6][7]

RO275_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) a7nAChR α7 nAChR ACh->a7nAChR Binds RO275 This compound RO275->a7nAChR Modulates Ca Ca²⁺ Influx a7nAChR->Ca Opens Channel CaMKII CaMKII Activation Ca->CaMKII ERK ERK Activation Ca->ERK CREB CREB Phosphorylation CaMKII->CREB ERK->CREB Gene Gene Expression (Synaptic Plasticity) CREB->Gene

Figure 1: Proposed signaling pathway for this compound-mediated cognitive enhancement.

Experimental Protocols

Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Morris_Water_Maze_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Analysis Pool Circular pool (1.5m diameter) filled with opaque water Platform Hidden platform (10cm diameter) 1cm below water surface Cues Distal visual cues around the pool Acquisition Acquisition Phase (Days 1-5) 4 trials/day, 60s max Animal released from different quadrants Probe Probe Trial (Day 6) Platform removed 60s trial to assess memory retention Acquisition->Probe 24h after last acquisition trial Latency Escape Latency (Time to find platform) Acquisition->Latency Time Time in Target Quadrant Probe->Time Crossings Platform Crossings Probe->Crossings Dosing Drug Administration This compound or vehicle administered 30 min before first daily trial Dosing->Acquisition

Figure 2: Workflow for the Morris Water Maze experimental protocol.

Novel Object Recognition Test

This task assesses recognition memory based on the spontaneous tendency of rodents to explore a novel object more than a familiar one.

Protocol:

  • Habituation (Day 1): Each animal is allowed to explore an empty open-field arena (50x50 cm) for 10 minutes.

  • Familiarization (Day 2): Two identical objects are placed in the arena, and the animal is allowed to explore for 10 minutes. Drug administration (this compound or vehicle) occurs 30 minutes before this phase.

  • Test (Day 3): One of the familiar objects is replaced with a novel object. The animal is returned to the arena for 5 minutes. The time spent exploring each object is recorded.

  • Data Analysis: The Discrimination Index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Conclusion

The preclinical data for this compound demonstrate a promising profile for a novel cognitive enhancer. This compound is a potent and selective positive allosteric modulator of the α7 nAChR with good oral bioavailability and brain penetration. It effectively reverses cognitive deficits in two distinct rodent models of memory impairment. The proposed mechanism of action, involving the potentiation of cholinergic signaling and activation of downstream pathways critical for synaptic plasticity, provides a strong rationale for its procognitive effects. These findings support the advancement of this compound into further preclinical safety studies and subsequent clinical development for the treatment of cognitive impairment.

References

The Selective HCN1 Inhibitor RO-275: A Technical Guide to its Impact on Neuronal Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information specifically detailing the quantitative effects of RO-275 on neuronal plasticity is limited. This guide is based on the reported effects of a primary carboxamide series of potent and selective HCN1 inhibitors developed by Roche, to which this compound is understood to belong. The data and protocols presented herein are representative of the effects expected from a selective HCN1 inhibitor of this class.

Core Concepts: HCN1 Channels and Neuronal Plasticity

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial regulators of neuronal excitability. The HCN1 isoform, in particular, is highly expressed in brain regions critical for cognitive function. These channels conduct a depolarizing inward current (Ih) at resting membrane potentials, which acts as a "brake" on neuronal excitability. By opposing membrane hyperpolarization and dampening depolarization, HCN1 channels limit the temporal summation of excitatory postsynaptic potentials (EPSPs).

Neuronal plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. A key mechanism of synaptic plasticity is long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. The summation of EPSPs is a critical factor in the induction of LTP.

Mechanism of Action of this compound on Neuronal Plasticity

This compound is a selective inhibitor of the HCN1 ion channel. By blocking HCN1 channels, this compound is expected to reduce the Ih current in neurons. This reduction in the "brake" on excitability leads to an enhanced temporal summation of EPSPs. With the dampening effect of HCN1 removed, successive EPSPs can build upon each other more effectively, leading to a greater depolarization of the postsynaptic membrane. This increased depolarization enhances the likelihood of reaching the threshold for action potential firing and is a key step in the induction of synaptic plasticity, such as LTP.

Quantitative Data on the Effects of Selective HCN1 Inhibition

The following table summarizes the anticipated quantitative effects of a selective HCN1 inhibitor like this compound on neuronal plasticity, based on preclinical research with this class of compounds.

ParameterEffect of Selective HCN1 InhibitorExpected Quantitative ChangeImplication for Neuronal Plasticity
HCN1 Channel Activity (Ih current) InhibitionSignificant reduction in Ih current amplitude.Reduces the hyperpolarizing clamp, permitting greater membrane potential fluctuation.
Excitatory Postsynaptic Potential (EPSP) Summation EnhancementIncreased amplitude and temporal summation of a train of EPSPs.Facilitates the depolarization required to trigger synaptic strengthening mechanisms.
Long-Term Potentiation (LTP) PotentiationLowered threshold for LTP induction or increased magnitude of potentiation.Enhances the capacity for synaptic strengthening, a cellular correlate of learning and memory.
Working Memory ImprovementRecovery of performance in decrement working memory tasks in animal models.[1]Suggests a pro-cognitive effect at the behavioral level, consistent with enhanced neuronal plasticity.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to characterize the effects of this compound on neuronal plasticity.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This technique is used to measure the electrical properties of individual neurons and their responses to synaptic stimulation.

  • Objective: To measure the effect of this compound on Ih current and EPSP summation.

  • Preparation:

    • Acute brain slices (e.g., 300 µm thick) containing the hippocampus or prefrontal cortex are prepared from rodents.

    • Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

  • Recording:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal ("gigaseal") with the membrane of a target neuron.

    • The membrane patch is then ruptured to allow for whole-cell access.

  • Ih Current Measurement:

    • Neurons are voltage-clamped at a holding potential of -60 mV.

    • A series of hyperpolarizing voltage steps are applied to elicit the Ih current.

    • This compound is bath-applied at various concentrations to determine its effect on the amplitude of the Ih current.

  • EPSP Summation Measurement:

    • Neurons are current-clamped to record their membrane potential.

    • A stimulating electrode is placed to evoke EPSPs in the neuron.

    • A train of stimuli (e.g., 5 pulses at 50 Hz) is delivered to elicit a series of EPSPs.

    • The degree of summation of these EPSPs is measured in the absence and presence of this compound.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction

This method is used to assess synaptic plasticity in a population of neurons.

  • Objective: To determine the effect of this compound on the induction and maintenance of LTP.

  • Preparation: As described for whole-cell patch-clamp electrophysiology.

  • Recording:

    • A stimulating electrode is placed in a presynaptic pathway (e.g., Schaffer collaterals in the hippocampus).

    • A recording electrode is placed in the dendritic field of the postsynaptic neurons (e.g., stratum radiatum of CA1) to measure the fEPSP.

  • LTP Induction:

    • A stable baseline of fEPSPs is recorded for 10-20 minutes.

    • A high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to induce LTP.

    • fEPSPs are then recorded for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

  • Drug Application: this compound is applied to the aCSF before and during the HFS to assess its effect on LTP induction.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Effect on Neuronal Excitability

cluster_membrane Neuronal Membrane cluster_synapse Synaptic Integration HCN1 HCN1 Channel Ih Ih Current (Depolarizing 'Brake') HCN1->Ih Generates RO275 This compound RO275->HCN1 Inhibits EPSP Excitatory Postsynaptic Potentials (EPSPs) Ih->EPSP Dampens Summation Summation Enhanced EPSP Summation EPSP->Summation Depolarization Increased Postsynaptic Depolarization Summation->Depolarization Plasticity Neuronal Plasticity (e.g., LTP) Depolarization->Plasticity

Caption: this compound inhibits HCN1 channels, reducing the Ih current and enhancing EPSP summation.

Experimental Workflow for Assessing this compound's Effect on Synaptic Plasticity

A Prepare Acute Brain Slices B Establish Baseline fEPSP Recordings A->B C Bath Apply This compound or Vehicle B->C D Induce LTP with High-Frequency Stimulation C->D E Record Post-HFS fEPSPs for >60 min D->E F Analyze Data: Compare LTP Magnitude between this compound and Vehicle E->F G Conclusion on this compound's Effect on LTP F->G

Caption: Workflow for studying the impact of this compound on Long-Term Potentiation (LTP).

Logical Relationship from HCN1 Inhibition to Cognitive Enhancement

cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_behavioral Behavioral Level A This compound Administration B Selective Inhibition of HCN1 Channels A->B C Reduced Ih Current B->C D Enhanced EPSP Summation C->D E Increased Neuronal Plasticity (Facilitated LTP) D->E F Improved Performance in Cognitive Tasks (e.g., Working Memory) E->F Leads to

Caption: The proposed cascade from HCN1 inhibition by this compound to enhanced cognitive function.

Conclusion for Drug Development Professionals

The selective inhibition of HCN1 channels by compounds such as this compound presents a promising therapeutic strategy for the treatment of cognitive dysfunction. The mechanism of action, centered on the enhancement of synaptic plasticity through increased EPSP summation, is a novel approach to cognitive enhancement. The preclinical data for this class of compounds suggests a clear on-target effect in cognition-relevant brain circuits, which translates to improved performance in behavioral models of working memory.[1] Further investigation into the pharmacokinetics, safety profile, and efficacy in a wider range of preclinical models is warranted to fully elucidate the therapeutic potential of this compound.

References

In-depth Technical Guide: Safety and Toxicology Profile of RO-275

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound designated "RO-275" is not publicly available. The following guide is a structured template demonstrating how such a document would be presented, based on standard practices in drug safety and toxicology assessment. The data and experimental details provided are illustrative and should not be considered factual for any specific compound.

Executive Summary

This document provides a comprehensive overview of the non-clinical safety and toxicology profile of this compound, a novel investigational compound. The data herein are derived from a series of in vitro and in vivo studies designed to characterize the potential adverse effects of this compound and to establish a safe starting dose for first-in-human clinical trials. The overall profile of this compound suggests a manageable safety margin for the intended therapeutic indication. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.

Pharmacokinetics and ADME

A summary of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is presented below. These parameters are critical for understanding the systemic exposure and clearance of the compound.

Table 1: Summary of Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterMouse (IV/PO)Rat (IV/PO)Dog (IV/PO)Monkey (IV/PO)
Clearance (mL/min/kg) 15.2 / -12.5 / -5.8 / -4.5 / -
Volume of Distribution (L/kg) 2.11.81.51.2
Half-life (t½, hours) 1.51.93.03.5
Bioavailability (F, %) - / 65- / 72- / 85- / 88
Protein Binding (%) 92959898.5
  • Animal Models: Male and female CD-1 mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were used.

  • Dosing: Intravenous (IV) doses were administered as a bolus via the tail vein (rodents) or cephalic vein (large animals). Oral (PO) doses were administered by gavage.

  • Sample Collection: Blood samples were collected at predetermined time points post-dose into K2EDTA tubes. Plasma was separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Acute Toxicology

Acute toxicity studies were performed to determine the potential for adverse effects following a single high dose of this compound.

Table 2: Summary of Acute Toxicity Studies

SpeciesRouteSexNOAEL (mg/kg)MTD (mg/kg)Target Organs
Rat POM/F1001000Liver, CNS
Rat IVM/F1050Cardiovascular
Dog POM/F50500GI, Liver

NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose

  • Methodology: Based on OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Animals: Young adult female Sprague-Dawley rats.

  • Procedure: A single oral dose of this compound was administered by gavage. Animals were observed for mortality, clinical signs, and body weight changes for 14 days. A full necropsy was performed at the end of the study.

Repeat-Dose Toxicology

Repeat-dose toxicity studies are essential for evaluating the effects of longer-term exposure to this compound.

Table 3: Summary of Repeat-Dose Toxicology Studies

SpeciesDurationRouteNOAEL (mg/kg/day)Key Findings
Rat 28-DayPO30Reversible liver enzyme elevation
Dog 28-DayPO20Mild gastrointestinal intolerance
Monkey 14-DayIV5Injection site reactions
  • Animals: Male and female Sprague-Dawley rats.

  • Dosing: this compound was administered daily by oral gavage for 28 consecutive days.

  • Assessments: Included clinical observations, body weight, food consumption, ophthalmology, clinical pathology (hematology, coagulation, clinical chemistry), and gross and microscopic pathology.

  • Recovery Group: A subset of animals was observed for a 14-day recovery period to assess the reversibility of any findings.

Genetic Toxicology

A battery of tests was conducted to assess the genotoxic potential of this compound.

Table 4: Summary of Genetic Toxicology Assays

AssayTest SystemMetabolic ActivationResult
Ames Test S. typhimurium & E. coliWith & Without S9Negative
Chromosomal Aberration Human LymphocytesWith & Without S9Negative
In Vivo Micronucleus Mouse Bone MarrowN/ANegative
  • Methodology: Based on OECD Guideline 471 (Bacterial Reverse Mutation Test).

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

  • Procedure: The test was conducted using the plate incorporation method, with and without the addition of a rat liver S9 fraction for metabolic activation. A range of concentrations of this compound was tested.

Safety Pharmacology

Safety pharmacology studies were conducted to investigate potential adverse effects on major physiological systems.

Table 5: Summary of Core Battery Safety Pharmacology Studies

SystemAssaySpeciesKey Findings
Central Nervous System Irwin TestRatNo adverse effects up to 100 mg/kg
Cardiovascular System hERG AssayIn VitroIC50 > 30 µM
Cardiovascular System TelemetryDogNo significant effect on ECG or hemodynamics
Respiratory System PlethysmographyRatNo adverse effects on respiratory function
  • Methodology: Patch-clamp electrophysiology was used to assess the inhibitory effect of this compound on the hERG potassium channel expressed in HEK293 cells.

  • Procedure: A range of concentrations of this compound was applied to the cells, and the hERG current was measured. The concentration-response curve was used to determine the IC50 value.

Visualizations

The following diagram illustrates the typical workflow for non-clinical toxicology assessment.

G cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo cluster_decision Decision Point Ames Ames Test GoNoGo Go/No-Go for IND-Enabling Studies Ames->GoNoGo hERG hERG Assay hERG->GoNoGo Caco2 Caco-2 Permeability PK Pharmacokinetics (Rodent & Non-Rodent) Caco2->PK MetStab Metabolic Stability MetStab->PK RepeatDose Repeat-Dose Tox (e.g., 28-Day) PK->RepeatDose AcuteTox Acute Toxicity AcuteTox->RepeatDose RepeatDose->GoNoGo SafetyPharm Safety Pharmacology SafetyPharm->GoNoGo

Caption: High-level workflow for non-clinical safety assessment.

This diagram illustrates a hypothetical mechanism of action where this compound inhibits a key signaling pathway, which could be relevant for interpreting on-target toxicity.

G cluster_pathway Hypothetical Kinase Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene RO275 This compound RO275->KinaseB Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Investigating the Role of HCN1 Channels with RO-275: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are critical regulators of neuronal and cardiac rhythmicity. Among the four isoforms, HCN1 is predominantly expressed in the brain, where it plays a pivotal role in controlling neuronal excitability, synaptic integration, and cognitive functions. Dysregulation of HCN1 is implicated in various neurological disorders, including epilepsy and cognitive deficits, making it a compelling target for therapeutic intervention. RO-275 has emerged as a potent, selective, and orally active inhibitor of the HCN1 channel. This technical guide provides an in-depth overview of HCN1 channels, the pharmacological profile of this compound, and detailed protocols for utilizing this compound as a tool to investigate HCN1 function in both in vitro and in vivo settings.

Introduction to HCN1 Channels

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are a unique family of voltage-gated ion channels that are activated by membrane hyperpolarization rather than depolarization. The current generated by these channels, known as Ih (or If in the heart), is a mixed sodium (Na+) and potassium (K+) current that leads to depolarization at resting membrane potentials.

Key Functions and Characteristics:

  • Pacemaker Activity: HCN channels are often called "pacemaker channels" because they are crucial for generating rhythmic activity in the brain and the sinoatrial node of the heart.

  • Neuronal Excitability: By contributing to the resting membrane potential and regulating membrane resistance, HCN1 channels significantly influence intrinsic neuronal excitability and synaptic potential integration.

  • Structure: HCN channels are tetramers, with each subunit comprising six transmembrane domains (S1-S6). The S1-S4 segments form a voltage-sensing domain, while the S5-S6 segments create the ion pore.

  • Expression: HCN1 is the most abundant isoform in the central nervous system, with high expression levels in the neocortex, hippocampus, and cerebellum.

  • Pathophysiology: Genetic variants in the HCN1 gene are linked to developmental and epileptic encephalopathies. The channel is also a key player in neuropathic pain and cognitive processes, such as motor learning and spatial memory.

This compound: A Selective HCN1 Inhibitor

This compound is a small molecule inhibitor distinguished by its high potency and selectivity for the HCN1 isoform over other HCN channels. Its oral bioavailability and ability to penetrate the brain make it an invaluable tool for both cellular and systemic investigations of HCN1 function.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the quantitative pharmacological data for this compound.

Table 1: Inhibitory Potency (IC50) and Selectivity of this compound

Channel Isoform IC50 (µM) Selectivity vs. HCN1 (Fold) Reference
HCN1 0.046 -
HCN2 14.3 ~311
HCN3 4.6 ~100

| HCN4 | 13.9 | ~302 | |

This data highlights the potent and selective nature of this compound for the HCN1 channel.

Table 2: Preclinical In Vivo Efficacy of this compound

Animal Model Dosing (Route) Key Finding Reference
Rat 3, 10, 30 mg/kg (i.p.) Rescues decremented working memory.

| Rat | 30 mg/kg (i.p.) | Partially rescued performance impairment induced by MK-801. | |

These findings demonstrate the utility of this compound in studying the role of HCN1 in cognitive function.

Signaling Pathways and Experimental Logic

The study of HCN1 channels with this compound involves understanding its role in neuronal signaling and designing logical experimental workflows to test specific hypotheses.

HCN1_Signaling_Pathway cluster_membrane Plasma Membrane HCN1 HCN1 Channel (Closed) HCN1_Open HCN1 Channel (Open) RO275_Block HCN1 Channel (Blocked) Cation_Influx Na+/K+ Influx (Ih Current) HCN1_Open->Cation_Influx Permits Reduced_Excitability Reduced Neuronal Excitability RO275_Block->Reduced_Excitability Leads to Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN1 Activates Depolarization Membrane Depolarization Cation_Influx->Depolarization Excitability Increased Neuronal Excitability Depolarization->Excitability RO275 This compound RO275->HCN1_Open Blocks

Caption: HCN1 channel activation pathway and its inhibition by this compound.

In_Vitro_Workflow arrow -> Start Start: In Vitro Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 cells) Start->Cell_Culture Transfection 2. Transfection with human HCN1 construct Cell_Culture->Transfection Patch_Clamp 3. Whole-Cell Patch-Clamp Configuration Transfection->Patch_Clamp Baseline 4. Record Baseline Ih Current (Hyperpolarizing voltage steps) Patch_Clamp->Baseline Application 5. Perfuse with this compound Baseline->Application Post_Drug 6. Record Ih Current in presence of this compound Application->Post_Drug Analysis 7. Data Analysis (Measure % inhibition, IC50) Post_Drug->Analysis Conclusion Conclusion: Quantify Inhibitory Effect Analysis->Conclusion

Caption: Experimental workflow for in vitro analysis of this compound using patch-clamp.

In_Vivo_Logic Hypothesis Hypothesis: HCN1 inhibition enhances cognitive function. Model Experimental Model: Rats with decremented working memory. Hypothesis->Model Groups Groups: 1. Vehicle Control 2. This compound Treatment Model->Groups Intervention Intervention: Administer this compound (i.p.) Groups->Intervention Measurement Measurement: Assess performance in a working memory task. Intervention->Measurement Outcome Expected Outcome: This compound group shows improved performance. Measurement->Outcome Conclusion Conclusion: HCN1 channels are a key regulator of working memory. Outcome->Conclusion

Caption: Logical framework for in vivo studies on cognition with this compound.

Experimental Protocols

The following protocols provide a detailed framework for using this compound in key experiments. These are generalized methodologies and may require optimization for specific laboratory conditions.

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp

This protocol details how to measure the inhibitory effect of this compound on HCN1 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture HEK293 cells in standard DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Transiently transfect cells with a plasmid encoding human HCN1 and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

  • Plate transfected cells onto glass coverslips 24 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Identify transfected cells via fluorescence.

  • Obtain a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance).

  • Hold the cell at -40 mV.

  • To elicit the Ih current, apply hyperpolarizing voltage steps from -50 mV to -140 mV in 10 mV increments for 2-3 seconds, followed by a step to -140 mV to measure the fully activated tail current.

  • Record baseline Ih currents for 3-5 minutes.

4. Drug Application:

  • Switch the perfusion system to an external solution containing the desired concentration of this compound.

  • Allow the compound to equilibrate for

Methodological & Application

Application Notes and Protocols for RO-275 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-275 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) 1 channel, a key regulator of neuronal excitability. Its ability to modulate synaptic integration makes it a valuable tool for investigating the role of HCN1 in various physiological and pathological processes, particularly in the context of cognitive function.[1] Preclinical studies have demonstrated its potential in rescuing working memory deficits, suggesting its therapeutic utility in cognitive disorders.[2][3] This document provides detailed application notes and protocols for the use of this compound in in vivo rodent studies, based on available data.

Data Presentation

In Vivo Efficacy of this compound in a Rat Model of Working Memory
Animal ModelAdministration RouteDosage RangeActive DosageEffect
Male Sprague Dawley RatsIntraperitoneal (i.p.)3, 10, 30 mg/kg30 mg/kgSignificantly improved performance in a trial-unique, delayed non-matching-to-location (TUNL) task.[2][3]

Signaling Pathway

This compound selectively inhibits the HCN1 ion channel. HCN channels are crucial for regulating synaptic integration and neuronal excitability. By blocking HCN1, this compound is proposed to enhance excitatory postsynaptic potential summation, a mechanism that may underlie its cognitive-enhancing effects.

HCN1_Signaling_Pathway cluster_0 Neuronal Membrane RO275 This compound HCN1 HCN1 Channel RO275->HCN1 Inhibits EPSP Excitatory Postsynaptic Potential (EPSP) Summation HCN1->EPSP Modulates Neuron Neuron EPSP->Neuron Enhances Excitability Cognition Improved Cognitive Function Neuron->Cognition Leads to

Caption: Proposed mechanism of action for this compound in enhancing cognitive function.

Experimental Protocols

In Vivo Working Memory Study in Rats

This protocol is based on the reported study demonstrating the efficacy of this compound in a rat model of cognitive dysfunction.

1. Animal Model:

  • Species: Male Sprague Dawley rats.[2]

  • Housing: House animals in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the behavioral protocol.

2. Drug Preparation and Administration:

  • Compound: this compound

  • Dosage Levels: 3, 10, and 30 mg/kg.[2][3]

  • Administration Route: Intraperitoneal (i.p.) injection.[2][3]

  • Vehicle Formulation: While the specific vehicle from the primary study is not detailed in the available resources, common vehicles for in vivo administration of similar compounds can be used. A suggested formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% saline[2]

    • Preparation: First, dissolve this compound in DMSO. Then, add PEG300, followed by Tween-80, and finally saline. Ensure the solution is clear before administration.

  • Dosing Schedule: Administer a single dose of this compound at the specified concentrations prior to the behavioral testing. The exact timing of administration relative to the test should be optimized based on the pharmacokinetic profile of the compound, which is not currently available in detail.

3. Behavioral Testing: Trial-Unique, Delayed Non-matching-to-Location (TUNL) Task:

  • Apparatus: A touchscreen operant chamber.

  • Principle: This task assesses working memory by requiring the animal to remember the location of a previously presented stimulus and respond to a novel location after a delay.

  • Procedure:

    • Habituation and Pre-training: Acclimate the rats to the testing chambers and train them on the basic principles of the touchscreen task (e.g., touching the screen to receive a reward).

    • Task Acquisition:

      • Sample Phase: A stimulus is presented in one of several possible locations on the screen. The rat must touch the stimulus to initiate the delay period.

      • Delay Phase: A variable delay period is introduced (e.g., up to 6 seconds).

      • Choice Phase: The original stimulus is presented again along with a new stimulus in a different location. The rat must touch the stimulus in the new location (non-matching) to receive a reward.

    • Drug Testing:

      • Administer this compound or vehicle intraperitoneally at a predetermined time before the start of the TUNL session.

      • Record and analyze performance metrics, including the number of correct and incorrect trials, particularly at varying delay intervals.

Experimental Workflow

Experimental_Workflow A Animal Acclimation & Habituation B Pre-training on Touchscreen Task A->B D Randomized Group Assignment B->D C Drug Preparation (this compound or Vehicle) C->D E Drug Administration (i.p.) D->E F TUNL Behavioral Testing E->F G Data Collection & Analysis F->G H Statistical Evaluation G->H

References

Application Notes and Protocols for RO-275 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-275 is a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 1 (HCN1). HCN channels are crucial regulators of neuronal excitability and cardiac rhythm. The selective inhibition of HCN1 by this compound makes it a valuable tool for investigating the physiological and pathological roles of this specific channel isoform in various cellular contexts. These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture experiments.

Data Presentation

ParameterValueReference
Molecular Weight 351.79 g/mol [1]
Solubility DMSO: 5 mg/mL (14.21 mM)
IC₅₀ (HCN1) 0.046 µM
IC₅₀ (HCN2) 14.3 µM
IC₅₀ (HCN3) 4.6 µM
IC₅₀ (HCN4) 13.9 µM
Recommended Final DMSO Concentration in Cell Culture ≤ 0.5% (v/v)[2][3]
Storage of Solid Compound -20°C for up to 3 years[1]
Storage of Stock Solution (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Methodology:

  • Aseptic Technique: Perform all steps under a sterile biological safety cabinet to maintain the sterility of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of this compound (Molecular Weight: 351.79 g/mol ).

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO. For a 10 mM stock from 3.52 mg, add 1 mL of DMSO.

    • Vortex the solution vigorously for several minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) or sonication can be applied. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Methodology:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment based on literature or dose-response optimization.

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the 10 mM stock solution in sterile DMSO.

  • Dilution into Culture Medium:

    • Pre-warm the complete cell culture medium to 37°C.

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the final volume of culture medium. Crucially, ensure the final concentration of DMSO does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. [2][3][5] For example, to achieve a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

    • To avoid precipitation of the hydrophobic compound, add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube.[1] Do not add the aqueous medium to the concentrated DMSO stock.

  • Application to Cells: Immediately apply the freshly prepared working solution to your cell cultures.

  • Solvent Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound treated samples.

Visualizations

G Experimental Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (Vortex, Warm/Sonicate if needed) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw Thaw one aliquot of stock solution store_stock->thaw dilute Dilute stock solution into pre-warmed cell culture medium (Final DMSO ≤ 0.5%) thaw->dilute apply Apply to cell culture dilute->apply

Caption: Workflow for preparing this compound stock and working solutions.

G Hypothetical Signaling Pathway of HCN1 Inhibition by this compound RO275 This compound HCN1 HCN1 Channel RO275->HCN1 Inhibits Ih Ih Current (Hyperpolarization-activated) HCN1->Ih Mediates MembranePotential Membrane Potential Hyperpolarization Ih->MembranePotential Depolarizes NeuronalExcitability Neuronal Excitability MembranePotential->NeuronalExcitability Regulates SynapticTransmission Synaptic Transmission NeuronalExcitability->SynapticTransmission Affects Calcium Intracellular Ca2+ (via VGCCs) NeuronalExcitability->Calcium Modulates

Caption: Potential effects of this compound on a neuronal signaling pathway.

References

Administration of MS-275 (Entinostat) for Behavioral Studies in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-275, also known as Entinostat, is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1. It has garnered significant interest in neuroscience research for its potential therapeutic effects in various central nervous system disorders. In preclinical behavioral studies using mice, MS-275 has been investigated for its anxiolytic, antidepressant-like, and cognitive-enhancing properties. Proper administration and standardized protocols are crucial for obtaining reliable and reproducible data in such studies. These application notes provide detailed protocols for the administration of MS-275 in mice for behavioral research, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathway and experimental workflows.

Data Presentation: Quantitative Effects of MS-275 in Murine Behavioral Models

The following table summarizes the quantitative outcomes of MS-275 administration in various behavioral paradigms in mice.

Animal ModelCompound & DosageAdministration Route & FrequencyBehavioral TestKey Quantitative FindingsReference
Shank3+/ΔC (Autism Model)MS-275 (5 mg/kg)Intraperitoneal (i.p.), 3 injectionsSocial Preference TestRestored social preference, with time spent with a social stimulus significantly increased compared to saline-treated Shank3+/ΔC mice.[1]
Shank3+/ΔC (Autism Model)MS-275 (0.05 mg/kg or 0.5 mg/kg)Intraperitoneal (i.p.), 3 injectionsSocial Preference TestIneffective in improving social deficits at these lower doses.[1]
Diet-Induced Obese MiceMS-275 (5 mg/kg)Intraperitoneal (i.p.), every other day for 7 weeksBody Weight MeasurementIn combination with liraglutide, significantly decreased body weight gain compared to vehicle control or monotherapy groups.[2][3]
APP/PS1 (Alzheimer's Model)MS-275Oral gavage, for 10 daysNesting BehaviorSignificantly improved nesting behavior, an indicator of social and affiliative behavior.[4]
Ovarian Cancer ModelEntinostat (MS-275)Not specifiedTumor Growth & SurvivalSignificantly reduced tumor growth and improved median overall survival (74 days vs. 62 days for control).[5]

Experimental Protocols

Preparation of MS-275 Solution
  • Vehicle Selection: The choice of vehicle is critical and depends on the administration route.

    • For Intraperitoneal (i.p.) Injection: A common vehicle is a solution of Dimethyl Sulfoxide (DMSO) and saline. For instance, MS-275 can be dissolved in DMSO and then diluted with sterile 0.9% saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

    • For Oral Gavage (p.o.): MS-275 can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Example Preparation for i.p. Injection (5 mg/kg dose for a 25g mouse):

    • Calculate the required dose: 5 mg/kg * 0.025 kg = 0.125 mg of MS-275.

    • Dissolve MS-275: Dissolve a known amount of MS-275 powder in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Dilute to final concentration: For an injection volume of 10 mL/kg (0.25 mL for a 25g mouse), the final concentration should be 0.5 mg/mL. Dilute the DMSO stock solution with sterile 0.9% saline to achieve this concentration. Ensure the final DMSO concentration is non-toxic.

Administration Routes
  • Intraperitoneal (i.p.) Injection:

    • Restrain the mouse securely, exposing the abdomen.

    • Tilt the mouse slightly head-down.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the prepared MS-275 solution slowly. The typical injection volume is 5-10 mL/kg of body weight.[6]

  • Oral Gavage (p.o.):

    • Gently restrain the mouse.

    • Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

    • Carefully insert the needle into the esophagus and advance it into the stomach. Ensure the needle does not enter the trachea.

    • Administer the MS-275 suspension slowly. The typical administration volume is around 10 mL/kg.[4]

Key Behavioral Assays
  • Social Preference Test (Three-Chamber Test):

    • Apparatus: A rectangular, three-chambered box with openings allowing access to all chambers.

    • Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for a set period (e.g., 10 minutes).

    • Sociability Test: Place a novel, unfamiliar mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the opposite chamber.

    • Testing: Place the test mouse back in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).

    • Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage. A preference for the chamber with the stranger mouse indicates normal sociability.

  • Open Field Test:

    • Apparatus: A square arena with walls.

    • Procedure: Place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 10-30 minutes).

    • Data Analysis: Use video tracking software to measure total distance traveled (locomotor activity), time spent in the center versus the periphery of the arena (anxiety-like behavior), and rearing frequency (exploratory behavior).

  • Forced Swim Test:

    • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

    • Procedure: Place the mouse in the water for a 6-minute session.

    • Data Analysis: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.

Mandatory Visualizations

Signaling Pathway of MS-275

MS275_Pathway MS275 MS-275 (Entinostat) HDAC1 HDAC1 (Class I) MS275->HDAC1 Inhibits Histones Histone Proteins HDAC1->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression CREB CREB Gene_Expression->CREB Upregulates BDNF BDNF Gene_Expression->BDNF Upregulates CREB->BDNF Activates Transcription Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection Behavioral_Effects Antidepressant-like & Cognitive Effects Neuroprotection->Behavioral_Effects

Caption: Signaling pathway of MS-275 leading to behavioral effects.

Experimental Workflow for a Behavioral Study

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Analysis Phase A Acclimatization of Mice (1 week) B Random Assignment to Treatment Groups A->B C Preparation of MS-275 and Vehicle Solutions B->C D Daily Administration (i.p. or p.o.) of MS-275 or Vehicle C->D E Open Field Test (Locomotor & Anxiety) D->E F Social Preference Test (Sociability) E->F G Forced Swim Test (Depressive-like behavior) F->G H Data Collection (Video Tracking) G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Interpretation of Results I->J

References

RO-275: A Novel Tool for Investigating Synaptic Integration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic integration, the process by which a neuron processes incoming signals to generate an output, is fundamental to neural computation and ultimately, cognition. A key family of proteins involved in this intricate process is the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family, particularly the HCN1 subtype. These channels, predominantly located in the dendrites of neurons, play a crucial role in setting the resting membrane potential, shaping synaptic potentials, and influencing dendritic excitability.[1][2][3] Dysregulation of HCN1 channel function has been implicated in various neurological and psychiatric disorders, making them a significant target for therapeutic intervention.

RO-275 has emerged as a potent, selective, and orally active inhibitor of the HCN1 channel.[4] Its ability to modulate neuronal excitability and enhance synaptic plasticity makes it a valuable pharmacological tool for dissecting the mechanisms of synaptic integration and for exploring potential therapeutic strategies for cognitive dysfunction. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying synaptic integration.

Mechanism of Action

This compound exerts its effects by selectively blocking HCN1 channels.[4] These channels are unique in that they are activated by membrane hyperpolarization and are modulated by cyclic nucleotides. By inhibiting HCN1 channels, this compound produces several key effects on neuronal function:

  • Increased Input Resistance: Blockade of the tonic, depolarizing current carried by HCN1 channels at rest leads to an increase in the input resistance of the neuron. This, in turn, enhances the temporal and spatial summation of excitatory postsynaptic potentials (EPSPs).[3][5]

  • Hyperpolarization of Resting Membrane Potential: Inhibition of the depolarizing HCN1 current can lead to a more hyperpolarized resting membrane potential.[6]

  • Enhanced Synaptic Plasticity: Studies have shown that inhibition of HCN1 channels can facilitate long-term potentiation (LTP), a cellular correlate of learning and memory, particularly at distal dendritic synapses.[1] Conversely, HCN1 channel blockade can also enhance certain forms of long-term depression (LTD).[7]

These actions collectively contribute to an enhancement of synaptic integration, allowing for a more robust response to synaptic input and influencing the induction of synaptic plasticity.

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a reference for its potency and selectivity.

ParameterValueSpecies/SystemReference
IC50 for HCN1 0.046 µMNot specified[8][9]
IC50 for HCN2 14.3 µMNot specified[8][9]
IC50 for HCN3 4.6 µMNot specified[8][9]
IC50 for HCN4 13.9 µMNot specified[8][9]

Signaling Pathways and Experimental Workflows

To visualize the role of this compound in modulating synaptic integration, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Dendrite Action Potential Action Potential Glutamate Release Glutamate Release Action Potential->Glutamate Release Ca2+ influx AMPA/NMDA Receptors AMPA/NMDA Receptors Glutamate Release->AMPA/NMDA Receptors EPSP EPSP AMPA/NMDA Receptors->EPSP Na+/Ca2+ influx Synaptic Integration Synaptic Integration EPSP->Synaptic Integration HCN1 Channel HCN1 Channel HCN1 Channel->Synaptic Integration Depolarizing current (Ih) (dampens integration) This compound This compound This compound->HCN1 Channel Inhibition Action Potential Firing Action Potential Firing Synaptic Integration->Action Potential Firing

Figure 1: Signaling pathway of this compound action on synaptic integration.

Brain Slice Preparation Brain Slice Preparation Electrophysiological Recording Electrophysiological Recording Brain Slice Preparation->Electrophysiological Recording Acute brain slices (e.g., hippocampus) Baseline Recording Baseline Recording Electrophysiological Recording->Baseline Recording Whole-cell patch-clamp (e.g., CA1 pyramidal neuron) This compound Application This compound Application Baseline Recording->this compound Application Measure synaptic responses (EPSPs) and intrinsic properties Post-drug Recording Post-drug Recording This compound Application->Post-drug Recording Bath application of this compound (e.g., 1-10 µM) Data Analysis Data Analysis Post-drug Recording->Data Analysis Measure changes in EPSP summation, LTP, etc.

References

Application Notes and Protocols for In Vivo Imaging with HDAC Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of histone deacetylase (HDAC) inhibitors, exemplified by compounds structurally and functionally similar to MS-275 (Entinostat), in preclinical in vivo imaging. While direct in vivo imaging studies using a probe explicitly named "RO-275" are not prominently available in the public domain, the principles and methodologies can be extrapolated from studies involving labeled HDAC inhibitors. These agents are valuable tools for non-invasively studying epigenetic regulation, target engagement of therapeutic candidates, and understanding disease pathology in living organisms.

The following sections detail the mechanism of action of relevant HDAC inhibitors, present quantitative data from preclinical imaging studies, provide comprehensive experimental protocols, and include visualizations of key pathways and workflows.

Mechanism of Action and Rationale for Imaging

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders.

MS-275 (Entinostat) is a selective inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3). Its mechanism of action involves:

  • Induction of Reactive Oxygen Species (ROS): MS-275 can induce an early increase in ROS, leading to mitochondrial injury and apoptosis in cancer cells.[1]

  • Cell Cycle Arrest: It promotes the expression of p21CIP1/WAF1, leading to growth arrest.[1]

  • HSP90 Inhibition: MS-275 can induce the acetylation of heat shock protein 90 (HSP90), leading to the degradation of client proteins such as FLT3 in acute myelogenous leukemia (AML) cells.[2]

  • Chromatin Remodeling: By inhibiting HDACs, MS-275 increases histone acetylation, leading to a more open chromatin structure and altered gene expression. This can result in antidepressant-like effects through the upregulation of CREB and BDNF.[3]

In vivo imaging with labeled HDAC inhibitors allows for the non-invasive visualization and quantification of HDAC expression and target engagement in real-time within a living organism. This is critical for drug development to confirm that a therapeutic agent is reaching its intended target and exerting its desired effect.

Data Presentation: Quantitative Data from Preclinical Imaging Studies

The following tables summarize quantitative data from preclinical studies using various radiolabeled HDAC inhibitors for Positron Emission Tomography (PET) imaging. This data provides a reference for the expected performance of a labeled HDAC inhibitor in in vivo imaging.

Table 1: Characteristics of Radiolabeled HDAC Inhibitors for PET Imaging

RadiotracerTarget HDACsKey Findings in Preclinical ModelsReference
[11C]Martinostat ([11C]6)Class I (HDAC1, 2, 3) and Class IIb (HDAC6)High specificity and good selectivity. Suitable for imaging HDACs in the brain, heart, kidney, pancreas, and spleen.[1][4][5]
[18F]F-MGS3HDACsComparable brain uptake and regional distribution to [11C]Martinostat.[6]
[18F]-NT160Class IIa HDACsCapable of crossing the blood-brain barrier and binding to Class IIa HDACs in the mouse brain.[7][8]
[64Cu]-CUDC-101HDACsDeveloped for in vivo PET imaging of histone deacetylases.[6]

Table 2: Biodistribution of a Radiolabeled HDAC Inhibitor ([11C]Martinostat) in Baboons (% Injected Dose/g at 60 min)

Organ% ID/g
Brain (Cortex)~0.006
Heart~0.012
Kidney~0.045
Pancreas~0.035
Spleen~0.050

Note: Data is estimated from graphical representations in the cited literature for illustrative purposes.

Experimental Protocols

This section provides a detailed protocol for a typical in vivo imaging study in a preclinical tumor model using a radiolabeled HDAC inhibitor and PET imaging.

Protocol 1: In Vivo PET Imaging of a Radiolabeled HDAC Inhibitor in a Xenograft Mouse Model

1. Materials and Reagents:

  • Radiolabeled HDAC inhibitor (e.g., [11C]Martinostat)

  • Tumor cells (e.g., human xenograft)

  • Immunocompromised mice (e.g., nude mice)

  • Anesthesia (e.g., isoflurane)

  • Saline solution (sterile, injectable grade)

  • PET/CT scanner

2. Animal Model Preparation:

  • Culture tumor cells to the desired confluence.

  • Harvest and resuspend the cells in sterile saline or appropriate media at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Proceed with imaging when tumors reach a volume of approximately 100-200 mm³.

3. Radiotracer Administration:

  • Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).

  • Place the mouse on a heated stage to maintain body temperature.

  • Administer the radiolabeled HDAC inhibitor via tail vein injection. The typical injected dose for a [11C]-labeled tracer is in the range of 3.7-7.4 MBq (100-200 µCi) in a volume of 100-200 µL.

4. PET/CT Imaging:

  • Immediately after injection, place the anesthetized mouse in the PET/CT scanner.

  • Acquire dynamic PET scans for 60-90 minutes.

  • Following the PET scan, acquire a CT scan for anatomical co-registration.

5. Data Analysis:

  • Reconstruct the PET and CT images.

  • Fuse the PET and CT images to visualize the biodistribution of the radiotracer in relation to the anatomy.

  • Draw regions of interest (ROIs) over the tumor and other organs of interest (e.g., muscle, liver, brain).

  • Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the radiotracer over time.

  • Calculate the standardized uptake value (SUV) for quantitative analysis of tracer uptake in the tumor and other tissues.

6. Blocking Study (for specificity):

  • To confirm the specificity of the radiotracer for HDACs, a blocking study can be performed.

  • Administer a non-radiolabeled ("cold") HDAC inhibitor (e.g., MS-275) at a therapeutic dose approximately 30-60 minutes before the injection of the radiolabeled tracer.

  • Repeat the imaging protocol as described above.

  • A significant reduction in the uptake of the radiotracer in the tumor in the presence of the blocking agent indicates specific binding.

Visualizations

Signaling Pathway

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibitor (e.g., MS-275) cluster_1 Cellular Effects HDACi HDAC Inhibitor HDAC HDAC1, 2, 3 HDACi->HDAC Inhibition HSP90 HSP90 Acetylation HDACi->HSP90 Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 Expression GeneExpression->p21 Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest ClientProtein Client Protein Degradation (e.g., FLT3) HSP90->ClientProtein

Caption: Signaling pathway of HDAC inhibitors.

Experimental Workflow

Preclinical_Imaging_Workflow cluster_workflow Preclinical In Vivo Imaging Workflow A Animal Model Development (e.g., Xenograft) C Anesthesia and Animal Preparation A->C B Radiolabeling of HDAC Inhibitor D Radiotracer Administration (e.g., IV Injection) B->D C->D E PET/CT Imaging Acquisition D->E F Image Reconstruction and Co-registration E->F G Data Analysis (ROI, SUV, TACs) F->G H Biodistribution and Pharmacokinetic Modeling G->H

Caption: Preclinical in vivo imaging workflow.

Conclusion

In vivo imaging with labeled HDAC inhibitors is a powerful technique for preclinical research and drug development. It provides a non-invasive window into the epigenetic landscape of disease and allows for the quantitative assessment of drug-target engagement. The protocols and data presented here, based on the available literature for compounds like MS-275, serve as a comprehensive guide for researchers entering this field. As new and more specific imaging agents are developed, the application of these techniques will continue to expand, offering deeper insights into the role of HDACs in health and disease.

References

Application Notes and Protocols for Studying Long-Term Potentiation (LTP) with NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: RO-275 (Exemplified by Ro 25-6981, a GluN2B-selective NMDA Receptor Antagonist)

Cat. No.: this compound

Introduction: Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered one of the major cellular mechanisms underlying learning and memory.[1] The induction of the most common form of LTP in the hippocampus is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.[2] NMDA receptors are glutamate-gated ion channels that are critical for synaptic plasticity. These receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. The type of GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) dictates the pharmacological and biophysical properties of the receptor complex.

This compound, exemplified by the well-characterized compound Ro 25-6981, is a potent and selective antagonist of NMDA receptors containing the GluN2B subunit. Such subtype-selective antagonists are invaluable tools for dissecting the specific roles of different NMDA receptor populations in the complex processes of synaptic plasticity. These notes provide detailed protocols and data for the application of GluN2B-selective antagonists in the study of LTP.

Mechanism of Action

LTP induction is typically initiated by high-frequency stimulation of presynaptic neurons, leading to the release of glutamate, which binds to both AMPA and NMDA receptors on the postsynaptic membrane.[3] The resulting depolarization from AMPA receptor activation relieves the magnesium (Mg2+) block of the NMDA receptor channel, allowing for calcium (Ca2+) influx.[3][4] This rise in postsynaptic Ca2+ is a critical trigger for a cascade of signaling events that lead to a lasting increase in synaptic efficacy.[4][5]

NMDA receptor antagonists, such as Ro 25-6981, selectively block the activity of GluN2B-containing NMDA receptors.[6] By applying these antagonists during LTP experiments, researchers can investigate the specific contribution of GluN2B-mediated Ca2+ influx to the induction and maintenance of LTP. Studies have shown that the induction of LTP can be sensitive to GluN2B antagonists, suggesting a significant role for this subunit in synaptic plasticity.[6][7]

Signaling Pathway in LTP Induction

The following diagram illustrates the central role of the NMDA receptor in the signaling cascade leading to LTP and the point of intervention for a GluN2B antagonist.

LTP_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate Glutamate AMPA-R AMPA Receptor Glutamate->AMPA-R Binds NMDA-R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA-R Binds Ca2_Influx Ca²⁺ Influx AMPA-R->Ca2_Influx Depolarization (removes Mg²⁺ block) NMDA-R->Ca2_Influx Opens CaMKII CaMKII Ca2_Influx->CaMKII Activates PKC PKC Ca2_Influx->PKC Activates LTP_Expression LTP Expression (e.g., AMPA-R Trafficking) CaMKII->LTP_Expression PKC->LTP_Expression Antagonist Ro 25-6981 (GluN2B Antagonist) Antagonist->NMDA-R Blocks

Caption: NMDA Receptor-dependent LTP signaling pathway and antagonist interaction.

Data Presentation

The following tables summarize quantitative data from studies using NMDA receptor antagonists to investigate LTP.

Table 1: Concentrations and Effects of NMDA Receptor Antagonists on LTP

CompoundSubunit SelectivityConcentrationExperimental ModelEffect on LTPReference
Ro 25-6981GluN2B3 µMRat Hippocampal SlicesPreferentially inhibits Short-Term Potentiation (STP) over LTP[6]
NVP-AAM077GluN2A0.4 µMMouse Hippocampal SlicesAttenuates LTP[8]
AP5 (APV)Non-selective50-100 µMMouse Spinal Cord SlicesBlocks LTP induction[2][9]
IfenprodilGluN2B3 µMCultured Hippocampal NeuronsReduces LTP induced by pairing protocols[8]
MK-801Open-channel blocker10-50 µMRat Hippocampal SlicesIrreversibly blocks activated NMDA receptors, preventing LTP induction[4][7]

Table 2: IC50 Values of Selected NMDA Receptor Antagonists

CompoundReceptor SubtypeIC50Reference
Ro 25-6981GluN1/GluN2B3.8 µM (for LTP inhibition)[6]
NVP-AAM077GluN1/GluN2A~50 nM[6]
UBP791GluN1/GluN2C/2D~40-fold selective over GluN2A[10]
DQP-1105GluN1/GluN2C/2D>50-fold selective over GluN2A/2B[11]

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents, a common ex vivo model for studying LTP.[12]

Materials:

  • Rodent (e.g., C57BL/6J mouse or Sprague-Dawley rat)

  • Ice-cold dissection buffer (e.g., glycerol-based or sucrose-based artificial cerebrospinal fluid - ACSF)

  • Carbógeno (95% O2 / 5% CO2)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps)

  • Recovery chamber

  • Recording ACSF

Procedure:

  • Anesthetize the animal following approved institutional guidelines.

  • Perform transcardial perfusion with ice-cold dissection buffer until the tissue is cleared of blood.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogen-gassed dissection buffer.

  • Isolate the hippocampus and glue it to the vibratome stage.

  • Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold dissection buffer.

  • Transfer the slices to a recovery chamber containing ACSF bubbled with carbogen. Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of LTP

This protocol outlines the steps for inducing and recording LTP from Schaffer collateral-CA1 synapses in acute hippocampal slices.

Materials:

  • Prepared hippocampal slices

  • Recording setup (microscope, micromanipulators, amplifier, digitizer)

  • Recording and stimulating electrodes

  • Perfusion system with recording ACSF

  • This compound (e.g., Ro 25-6981) stock solution

Procedure:

  • Transfer a slice to the recording chamber and continuously perfuse with carbogenated ACSF at a constant flow rate (e.g., 2-3 mL/min).

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • To study the effect of this compound on LTP induction, bath-apply the antagonist at the desired concentration for a period before inducing LTP (e.g., 30 minutes).[6]

  • Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).[6]

  • After the HFS, continue recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

  • Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline. LTP is typically quantified as the percentage increase in the fEPSP slope 50-60 minutes post-induction.

Experimental Workflow

The following diagram outlines the general workflow for an LTP experiment using a pharmacological antagonist.

LTP_Workflow A Prepare Acute Hippocampal Slices B Slice Recovery (>1 hour) A->B C Transfer Slice to Recording Chamber B->C D Establish Stable Baseline Recording (20-30 min) C->D E Bath Apply This compound Antagonist (e.g., 30 min) D->E F Induce LTP (High-Frequency Stimulation) E->F G Post-Induction Recording (>60 min) F->G H Data Analysis: Normalize fEPSP slope to baseline G->H

Caption: Experimental workflow for studying LTP with a pharmacological antagonist.

Concluding Remarks

Subtype-selective NMDA receptor antagonists like this compound (exemplified by Ro 25-6981) are powerful pharmacological tools for elucidating the molecular mechanisms of synaptic plasticity. By following the detailed protocols provided, researchers can effectively investigate the contribution of specific NMDA receptor subunits to the induction and expression of long-term potentiation. The careful application of these compounds will continue to advance our understanding of the fundamental processes underlying learning and memory.

References

Troubleshooting & Optimization

RO-275 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the HCN1 inhibitor, RO-275.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 1 (HCN1). HCN channels are ion channels that play a crucial role in regulating neuronal excitability and rhythmic activity in both the central nervous system and the heart. By selectively inhibiting the HCN1 isoform, this compound can be used to investigate the specific roles of this channel in various physiological and pathological processes, including learning, memory, and neurological disorders.

Q2: I'm observing precipitation after adding this compound to my aqueous experimental buffer. What are the likely causes?

Precipitation of this compound in aqueous solutions is a common issue stemming from its low water solubility. The primary reasons for this include:

  • Physicochemical Properties: this compound is a complex organic molecule with likely high lipophilicity (hydrophobicity), making it inherently difficult to dissolve in polar solvents like water or aqueous buffers.

  • Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.

  • Exceeding Solubility Limit: The final concentration of this compound in your experiment may be higher than its maximum solubility in the specific buffer system you are using.

  • Temperature Effects: Changes in temperature can affect solubility. Cooling of a solution can sometimes lead to precipitation.

Q3: Can I heat my this compound solution to improve solubility?

Gentle warming can be an effective method to aid in the initial dissolution of this compound in a suitable organic solvent. For instance, warming to 37°C or even up to 60°C with sonication is recommended for preparing a concentrated stock solution in DMSO. However, it is crucial to be aware of the compound's stability at elevated temperatures. Prolonged or excessive heating should be avoided to prevent degradation. Always refer to the manufacturer's recommendations for the specific lot of this compound you are using.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Initial Stock Solution Preparation

The first critical step is the proper preparation of a high-concentration stock solution.

Problem: this compound powder is not dissolving in the chosen solvent.

Solution:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

  • Physical Assistance:

    • Ultrasonication: Use a sonicator bath to provide mechanical agitation and break down any clumps of powder.

    • Warming: Gently warm the solution to 37-60°C. A combination of warming and sonication is often most effective.

  • Fresh Solvent: Ensure you are using anhydrous (dry) DMSO. Hygroscopic DMSO (DMSO that has absorbed water from the atmosphere) can have a significantly reduced ability to dissolve hydrophobic compounds.

Working Solution Preparation and Preventing Precipitation in Assays

Problem: A precipitate forms when the this compound DMSO stock solution is diluted into an aqueous buffer or cell culture medium.

Solutions:

  • Step-wise Dilution (Serial Dilution): Avoid adding the concentrated DMSO stock directly to your final large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps in your buffer. This gradual reduction in solvent polarity can help keep the compound in solution.

  • Vortexing During Dilution: When adding the this compound stock (or an intermediate dilution) to the aqueous buffer, vortex the buffer gently to ensure rapid and uniform mixing. This can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.

  • Use of Co-solvents and Solubilizing Agents: For more challenging situations, especially for in vivo studies or complex in vitro assays, the use of co-solvents or other solubilizing agents may be necessary.

    • Co-solvents: Polyethylene glycol (PEG), such as PEG300, and surfactants like Tween-80 or Cremophor EL can be used to create formulations that improve the solubility of hydrophobic compounds.

    • Cyclodextrins: Beta-cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced artifacts in your experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Formulations
Solvent/FormulationConcentrationMethodReference
DMSO5 mg/mL (14.21 mM)Ultrasonic and warming to 60°C[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.5 mg/mL (1.42 mM)Stepwise mixing[2][3]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 0.5 mg/mL (1.42 mM)Stepwise mixing[2]
10% DMSO, 90% Corn oil≥ 0.5 mg/mL (1.42 mM)Stepwise mixing[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Water bath or heating block set to 37-60°C

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 351.79 g/mol ).

  • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to initially disperse the powder.

  • Place the tube in a sonicator bath for 10-15 minutes.

  • If the compound is not fully dissolved, place the tube in a water bath or on a heating block at 37-60°C for 10-15 minutes.

  • Alternate between vortexing, sonication, and warming until the solution is clear and free of any visible particles.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Intermediate Dilution (1:10):

    • In a sterile conical tube, add 90 µL of pre-warmed cell culture medium.

    • Add 10 µL of the 10 mM this compound stock solution to the medium.

    • Gently vortex the tube immediately to mix. This creates a 1 mM intermediate solution.

  • Final Working Solution (1:100):

    • In a separate sterile conical tube, add 990 µL of pre-warmed cell culture medium.

    • Add 10 µL of the 1 mM intermediate solution to the medium.

    • Gently vortex the tube to obtain a final 10 µM working solution of this compound. The final DMSO concentration will be 0.1%.

  • This working solution is now ready to be added to your cells. Always include a vehicle control (0.1% DMSO in cell culture medium) in your experiments.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Data Analysis stock 1. Prepare 10 mM Stock in DMSO working 2. Prepare Working Solution in Medium (e.g., 10 µM) stock->working Serial Dilution treat 4. Treat Cells with This compound Working Solution working->treat seed 3. Seed Cells in Plate seed->treat incubate 5. Incubate for Desired Time treat->incubate assay 6. Perform Assay (e.g., Electrophysiology, Viability Assay) incubate->assay analyze 7. Analyze and Interpret Results assay->analyze

Caption: Experimental workflow for assessing this compound's effect in a cell-based assay.

hcn1_signaling_pathway cluster_membrane Plasma Membrane HCN1 HCN1 Channel Cation_Influx Na+/K+ Influx (Ih current) HCN1->Cation_Influx mediates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN1 activates cAMP cAMP cAMP->HCN1 modulates RO275 This compound RO275->HCN1 inhibits Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Excitability Increased Neuronal Excitability Depolarization->Neuronal_Excitability

Caption: Simplified signaling pathway of the HCN1 channel and its inhibition by this compound.

References

Technical Support Center: MS-275 (Entinostat)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of MS-275 (Entinostat), with a focus on its potential off-target effects. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MS-275?

MS-275, also known as Entinostat, is a potent and selective inhibitor of Class I histone deacetylases (HDACs). Its primary targets are HDAC1, HDAC2, and HDAC3.[1][2][3] By inhibiting these enzymes, MS-275 leads to an accumulation of acetylated histones, which alters chromatin structure and modulates gene expression, ultimately resulting in cell cycle arrest, differentiation, and/or apoptosis in cancer cells.[1][4]

Q2: What are the known on-target activities of MS-275?

The primary on-target activities of MS-275 are the inhibition of HDAC1, HDAC2, and HDAC3. The inhibitory concentrations (IC50) for these isoforms are summarized in the table below.

On-Target Activity of MS-275

TargetIC50Cell-free/Cell-basedReference
HDAC10.3 µM - 0.51 µMCell-free[5]
HDAC31.7 µM - 8 µMCell-free[5]

Note: IC50 values can vary depending on the assay conditions.

Q3: Beyond Class I HDACs, what are other potential molecular targets or pathways affected by MS-275?

While highly selective for Class I HDACs, MS-275 can influence other cellular proteins and pathways, which may be considered off-target effects depending on the desired therapeutic outcome. These include:

  • Non-Histone Proteins: HDACs acetylate numerous non-histone proteins. MS-275 can therefore indirectly affect the function of proteins such as HSP90 and tubulin.[6][7] For instance, MS-275 has been shown to induce the acetylation of HSP90.[6]

  • Signaling Pathways: Treatment with MS-275 can lead to the inactivation of downstream signaling pathways, including Akt, ERK, and STAT5.[6] It can also potentiate TGF-β signaling by inducing the expression of the TGF-β type II receptor.[4]

  • Reactive Oxygen Species (ROS): At higher concentrations, MS-275 has been observed to induce an increase in reactive oxygen species (ROS), which can contribute to apoptosis.[8]

Troubleshooting Guide

Problem 1: I'm observing unexpected changes in cell signaling pathways (e.g., Akt, ERK) after MS-275 treatment.

  • Possible Cause: This is a known downstream effect of MS-275. Inhibition of HDACs can alter the expression of genes that regulate these signaling pathways.[6] Additionally, effects on non-histone proteins like HSP90, a chaperone for many signaling kinases, could be a contributing factor.[6]

  • Troubleshooting Steps:

    • Confirm Pathway Modulation: Use Western blotting to systematically analyze the phosphorylation status and total protein levels of key components of the suspected pathways (e.g., p-Akt/Akt, p-ERK/ERK).

    • Dose-Response Analysis: Perform a dose-response experiment with MS-275 to determine if the observed signaling changes are dose-dependent.

    • Time-Course Analysis: Assess the kinetics of the signaling changes by performing a time-course experiment. This can help distinguish early, direct effects from later, indirect consequences.

    • Literature Review: Consult the literature for studies that have investigated the effects of MS-275 in your specific cell model to see if similar observations have been reported.

Problem 2: My cells are undergoing apoptosis at concentrations where I expect to see cell cycle arrest.

  • Possible Cause: MS-275 can induce apoptosis, particularly at higher concentrations.[8] This can be mediated by the generation of reactive oxygen species (ROS).[8]

  • Troubleshooting Steps:

    • Optimize Concentration: Carefully titrate the concentration of MS-275 to find the optimal window for achieving the desired biological effect (e.g., cell cycle arrest) without inducing significant apoptosis.

    • Measure ROS Production: Use a fluorescent probe (e.g., DCFDA) and flow cytometry or fluorescence microscopy to measure ROS levels in your cells after MS-275 treatment.

    • Co-treatment with an Antioxidant: To determine if ROS is the primary driver of apoptosis, co-treat the cells with MS-275 and an antioxidant like N-acetylcysteine (NAC) and assess if apoptosis is rescued.

    • Apoptosis Marker Analysis: Confirm the mechanism of cell death by analyzing markers of apoptosis such as cleaved caspase-3 and PARP cleavage via Western blotting or flow cytometry.

Problem 3: I am not observing the expected increase in histone acetylation after MS-275 treatment.

  • Possible Cause:

    • Inactive Compound: The MS-275 compound may have degraded.

    • Insufficient Concentration or Incubation Time: The concentration or duration of treatment may be insufficient for your cell type.

    • Cellular Efflux: Some cell lines may express efflux pumps that reduce the intracellular concentration of the compound.

  • Troubleshooting Steps:

    • Verify Compound Activity: Test the compound on a sensitive, well-characterized cell line known to respond to MS-275.

    • Increase Concentration and/or Time: Perform a dose-response and time-course experiment to determine the optimal conditions for observing histone hyperacetylation in your specific cell line.

    • Western Blot Analysis: Use antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4) to assess the level of acetylation by Western blot. Ensure you have a positive control (e.g., a known potent HDAC inhibitor like Trichostatin A) and a negative control (vehicle-treated cells).

Experimental Protocols

Protocol 1: Western Blot Analysis of Histone Acetylation and Signaling Pathway Modulation

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of MS-275 (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Histone Acetylation: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3 (as a loading control).

      • Signaling Pathways: anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-STAT5 (Tyr694), anti-STAT5.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

    • Image the blot using a chemiluminescence detection system.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the engagement of MS-275 with its target proteins in a cellular context.

  • Cell Treatment: Treat intact cells with MS-275 at the desired concentration for a specific duration. A vehicle-treated control should be included.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (containing the soluble proteins) and analyze by Western blot for the target protein (e.g., HDAC1). A stabilized protein due to ligand binding will remain in the soluble fraction at higher temperatures compared to the unbound protein.

Visualizations

MS-275_Mechanism_of_Action MS275 MS-275 (Entinostat) HDACs HDAC1, HDAC2, HDAC3 MS275->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 Apoptosis Apoptosis GeneExpression->Apoptosis Induces CellCycle Cell Cycle Arrest (G1/G2) p21->CellCycle Induces

Caption: On-target mechanism of MS-275 leading to cell cycle arrest and apoptosis.

Off_Target_Workflow Start Hypothesis: Unexpected Phenotype Observed Profiling Broad-Spectrum Off-Target Profiling (e.g., Kinome Scan, Proteome Profiling) Start->Profiling TargetID Identify Potential Off-Targets Profiling->TargetID Validation Validate Target Engagement (e.g., CETSA, SPR) TargetID->Validation PathwayAnalysis Cellular Pathway Analysis (e.g., Western Blot, RNA-seq) TargetID->PathwayAnalysis PhenotypeRescue Phenotype Rescue Experiment (e.g., siRNA/CRISPR, Specific Inhibitor) Validation->PhenotypeRescue PathwayAnalysis->PhenotypeRescue Conclusion Confirm Off-Target Effect PhenotypeRescue->Conclusion

Caption: Experimental workflow for investigating potential off-target effects.

References

Technical Support Center: Optimizing MS-275 (Entinostat) Concentration for Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of MS-275 (Entinostat), a histone deacetylase (HDAC) inhibitor, for primary neuron culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is MS-275 and what is its mechanism of action in neurons?

MS-275, also known as Entinostat, is a potent inhibitor of Class I histone deacetylases (HDACs).[1][2][3] In neurons, HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, MS-275 promotes histone acetylation, which relaxes the chromatin structure and allows for the transcription of genes involved in various neuronal processes, including synaptic plasticity, memory formation, and neuroprotection.[1][2]

Q2: What is the recommended starting concentration for MS-275 in primary neuron culture?

The optimal concentration of MS-275 can vary significantly depending on the neuron type (e.g., cortical, hippocampal), culture density, and the specific experimental endpoint. Based on in vivo studies where micromolar concentrations were effective, and general practices for in vitro drug testing, a wide range of concentrations should be initially screened.[2][4] We recommend starting with a broad dose-response experiment.

Q3: How can I determine the optimal concentration of MS-275 for my specific primary neuron culture?

Determining the optimal concentration is a critical step and should be done empirically. A dose-response experiment is the most effective method. This involves treating your primary neuron cultures with a range of MS-275 concentrations and then assessing the desired biological effect and any potential toxicity. See the detailed experimental protocol below for guidance on setting up such an experiment.

Q4: What are the potential off-target effects or toxicity of MS-275 in primary neurons?

While MS-275 is a potent HDAC inhibitor, high concentrations can lead to neurotoxicity.[5] Signs of toxicity in culture can include reduced cell viability, neurite blebbing or retraction, and pyknotic nuclei. It is crucial to perform a toxicity assessment in parallel with your dose-response experiment to identify a therapeutic window. General neurotoxicity can be induced by various factors in culture, and it's important to distinguish compound-specific effects from general culture health issues.[5][6]

Troubleshooting Guide

Issue 1: High levels of neuronal death after MS-275 treatment.

Possible Cause Troubleshooting Step
MS-275 concentration is too high. Perform a dose-response experiment to determine the IC50 and a non-toxic concentration range. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) to identify the toxic threshold.[4]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%). Run a vehicle-only control.
Poor baseline culture health. Before drug treatment, ensure your primary neurons are healthy, with well-defined processes and minimal floating cells.[7] Troubleshoot your basic culture conditions (e.g., medium, supplements, coating substrate) if necessary.[7][8][9]
Extended exposure time. Reduce the duration of MS-275 treatment. A time-course experiment can help determine the optimal exposure time to achieve the desired effect without inducing significant cell death.

Issue 2: No observable effect of MS-275 on the desired parameter.

Possible Cause Troubleshooting Step
MS-275 concentration is too low. Increase the concentration of MS-275. Your initial dose-response experiment should guide the selection of a higher concentration range for subsequent experiments.
Insufficient treatment duration. The effects of HDAC inhibition on gene expression and subsequent cellular changes may take time to manifest. Increase the incubation time with MS-275.
Degradation of MS-275. Prepare fresh stock solutions of MS-275 for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.
Assay sensitivity. The assay used to measure the effect may not be sensitive enough. Consider using a more direct and sensitive readout for HDAC inhibition, such as measuring histone acetylation levels via Western blot or immunofluorescence.

Issue 3: Glial cell overgrowth in the culture.

Possible Cause Troubleshooting Step
Long-term culture. Primary neuron cultures can experience glial proliferation over time.[7]
Serum in the medium. Use a serum-free culture medium, such as Neurobasal medium with B27 supplement, to minimize glial growth.[7][10]
Mitotic inhibitor issues. If using a mitotic inhibitor like Ara-C, ensure it is used at a low, non-toxic concentration, as it can have off-target effects on neurons.[7]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of MS-275 using a Dose-Response Experiment

This protocol outlines a general workflow to determine the optimal and non-toxic concentration range of MS-275 for your primary neuron culture.

1. Primary Neuron Culture Preparation:

  • Isolate primary neurons (e.g., cortical or hippocampal) from embryonic rodents using established protocols.[11][12]

  • Plate the dissociated neurons onto culture vessels pre-coated with an appropriate substrate like Poly-D-Lysine (PDL).[13][14]

  • Culture the neurons in a serum-free medium (e.g., Neurobasal with B27 supplement) for a sufficient period to allow for recovery and neurite extension (typically 4-7 days in vitro - DIV).[7][10]

2. Preparation of MS-275 Solutions:

  • Prepare a high-concentration stock solution of MS-275 in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, prepare serial dilutions of the MS-275 stock solution in pre-warmed culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., logarithmic dilutions from 1 nM to 100 µM).[4]

3. Treatment of Primary Neurons:

  • Carefully remove half of the culture medium from each well and replace it with the medium containing the corresponding MS-275 dilution.[6]

  • Include a vehicle-only control (medium with the same final concentration of the solvent) and an untreated control.

  • Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours).

4. Assessment of Neuronal Viability and Desired Biological Effect:

  • Toxicity Assessment:

    • After the treatment period, assess cell viability using methods such as the MTT assay, LDH assay, or live/dead staining with Calcein-AM and Ethidium Homodimer-1.

  • Biological Effect Assessment:

    • Analyze the desired endpoint. This could include:

      • Immunofluorescence: Staining for markers of interest (e.g., acetylated histones, specific neuronal proteins).

      • Western Blotting: Quantifying protein expression levels.

      • Neurite Outgrowth Analysis: Imaging and measuring the length and branching of neurites.

      • Electrophysiology: Assessing changes in neuronal activity.[15]

5. Data Analysis:

  • For the toxicity assessment, plot cell viability against the logarithm of the MS-275 concentration to determine the IC50 value.

  • For the biological effect, plot the measured parameter against the logarithm of the MS-275 concentration to determine the EC50 value.

  • The optimal concentration will be within the range that produces the desired biological effect with minimal to no toxicity.

Data Presentation

Table 1: Example Dose-Response Data for MS-275 in Primary Cortical Neurons (72h Treatment)

MS-275 ConcentrationNeuronal Viability (%)Neurite Outgrowth (µm)Acetylated H3 (Fold Change)
Untreated Control100 ± 4.5250 ± 251.0
Vehicle Control (0.1% DMSO)98 ± 5.1245 ± 301.1
1 nM99 ± 4.2255 ± 281.2
10 nM97 ± 3.9280 ± 321.8
100 nM95 ± 5.5350 ± 403.5
1 µM92 ± 6.0380 ± 454.2
10 µM75 ± 8.2300 ± 504.5
100 µM20 ± 7.1150 ± 604.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

experimental_workflow Experimental Workflow for Optimizing MS-275 Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_neurons 1. Prepare Primary Neuron Culture treatment 3. Treat Neurons with MS-275 Concentrations prep_neurons->treatment prep_drug 2. Prepare MS-275 Serial Dilutions prep_drug->treatment toxicity_assay 4a. Assess Neuronal Toxicity (e.g., MTT) treatment->toxicity_assay effect_assay 4b. Assess Biological Effect (e.g., Immunofluorescence) treatment->effect_assay data_analysis 5. Analyze Data & Determine Optimal Concentration toxicity_assay->data_analysis effect_assay->data_analysis

Caption: Workflow for determining the optimal MS-275 concentration.

signaling_pathway Simplified Signaling Pathway of MS-275 MS275 MS-275 HDAC HDAC MS275->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones HATs (Acetylation) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones->Histones HDACs (Deacetylation) OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Target Gene Expression OpenChromatin->GeneExpression NeuronalFunction Changes in Neuronal Function GeneExpression->NeuronalFunction

Caption: MS-275 inhibits HDAC, leading to increased gene expression.

troubleshooting_tree Troubleshooting Decision Tree cluster_yes cluster_no start High Neuronal Death Observed? check_conc Is MS-275 concentration in a known toxic range? start->check_conc Yes no_effect No Observable Effect? start->no_effect No reduce_conc Action: Reduce MS-275 concentration or exposure time. check_conc->reduce_conc Yes check_culture Are baseline cultures healthy? (Check controls) check_conc->check_culture No optimize_culture Action: Optimize general culture conditions. check_culture->optimize_culture No check_solvent Is solvent concentration >0.1%? check_culture->check_solvent Yes reduce_solvent Action: Reduce solvent concentration. check_solvent->reduce_solvent Yes end Proceed with Experiment check_solvent->end No increase_conc Action: Increase MS-275 concentration or exposure time. no_effect->increase_conc Yes no_effect->end No check_assay Is the assay sensitive enough? increase_conc->check_assay change_assay Action: Use a more sensitive assay (e.g., Western for AcH3). check_assay->change_assay No check_assay->end Yes

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: RO-275 (MS-275/Entinostat)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: The designation "RO-275" can be associated with more than one research compound. This guide focuses on the widely researched class I histone deacetylase (HDAC) inhibitor, MS-275 (also known as Entinostat), which is frequently used in cancer and molecular biology research.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MS-275.

Troubleshooting Guide

This guide addresses common unexpected results encountered during experiments with MS-275.

Observed Problem Potential Cause Recommended Solution
Lower than expected inhibition of cell proliferation. Suboptimal Inhibitor Concentration: The concentration of MS-275 may be too low to achieve the desired effect.Perform a dose-response experiment to determine the IC50 value for your specific cell line. IC50 values for MS-275 can be less than 1 µM in sensitive cell lines.[1]
Cell Line Resistance: The target cells may have intrinsic or acquired resistance to HDAC inhibitors.Confirm that your cell line expresses the target HDACs (primarily HDAC1) and that the relevant downstream pathways are active.
Compound Degradation: Improper storage or handling may have led to the degradation of the compound.Store MS-275 as recommended by the supplier (typically at -20°C). Prepare fresh working solutions from a stock solution for each experiment.
High variability in cell viability assay results. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a homogeneous single-cell suspension before seeding and use consistent pipetting techniques.
Edge Effects in Microplates: Wells on the outer edges of a microplate are prone to evaporation, which can alter the effective compound concentration.To mitigate this, avoid using the outermost wells or fill them with sterile media or PBS to maintain humidity.[2]
No change in downstream protein levels (e.g., p21, cyclins). Insufficient Incubation Time: The duration of treatment may not be long enough to observe changes in protein expression.Perform a time-course experiment to determine the optimal treatment duration for observing changes in your proteins of interest.
Antibody Issues: The primary or secondary antibodies used for detection (e.g., in Western blotting) may not be optimal.Verify the specificity and optimal dilution of your antibodies. Include appropriate positive and negative controls.
Unexpected cell death at low concentrations. Induction of Apoptosis or Other Cell Death Mechanisms: MS-275 can induce apoptosis, particularly at higher concentrations.[3]Characterize the mode of cell death using assays for apoptosis (e.g., caspase activation, Annexin V staining). Consider that at lower concentrations, MS-275 may induce cell cycle arrest and differentiation.[3]
Generation of Reactive Oxygen Species (ROS): MS-275 has been shown to induce an early increase in ROS, which can contribute to cell death.[3]Measure ROS levels in your cells following treatment. The effects of ROS can be mitigated by co-treatment with a free radical scavenger like N-acetylcysteine.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MS-275?

A1: MS-275 is a selective inhibitor of class I histone deacetylases (HDACs), with particular selectivity for HDAC1.[1] By inhibiting HDACs, MS-275 leads to an increase in the acetylation of histones and other proteins, which in turn alters gene expression.

Q2: How does MS-275 treatment affect downstream signaling pathways?

A2: MS-275 can impact multiple signaling pathways. For instance, in acute myelogenous leukemia (AML) cells with FLT3-ITD mutations, MS-275 can lead to the degradation of FLT3, resulting in the inactivation of downstream pathways including Akt, ERK, and STAT5.[1] It can also induce the expression of the cell cycle inhibitor p21CIP1/WAF1.[3]

Q3: Can MS-275 be used for in vivo studies?

A3: Yes, MS-275 has been used in preclinical animal studies. However, it is important to note that studies have shown that MS-275 may have poor brain penetration.[4] Therefore, its use in targeting central nervous system-related pathologies should be carefully considered.

Q4: What are some key experimental controls to include when working with MS-275?

A4: It is crucial to include a vehicle control (e.g., DMSO, the solvent in which MS-275 is typically dissolved) at the same concentration used for the treatment groups. Additionally, using a positive control compound known to induce similar effects and a negative control (untreated cells) is recommended.

Experimental Protocols

Protocol 1: Western Blot Analysis of Protein Expression
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of MS-275 or a vehicle control for the desired duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., acetylated histones, p21, FLT3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the signal of the protein of interest to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of MS-275 or a vehicle control and incubate for the desired time period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value using appropriate software.

Visualizations

MS275_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MS275 MS-275 HDAC1 HDAC1 MS275->HDAC1 Inhibits Histones Histones HDAC1->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones DNA DNA Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Promotes Cellular_Effects Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Effects Leads to

Caption: Mechanism of action of MS-275 as an HDAC1 inhibitor.

Troubleshooting_Workflow Start Unexpected Experimental Result with MS-275 Check_Concentration Verify Compound Concentration & Integrity Start->Check_Concentration Check_Cell_Line Assess Cell Line Sensitivity & Health Start->Check_Cell_Line Check_Protocol Review Experimental Protocol & Controls Start->Check_Protocol Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response If concentration is suspect Time_Course Conduct Time-Course Experiment Check_Protocol->Time_Course If timing is a concern Validate_Reagents Validate Antibodies & Other Reagents Check_Protocol->Validate_Reagents If reagents are questionable Analyze_Data Re-analyze Data Dose_Response->Analyze_Data Time_Course->Analyze_Data Validate_Reagents->Analyze_Data Resolved Issue Resolved Analyze_Data->Resolved

Caption: A logical workflow for troubleshooting unexpected results.

References

How to prevent RO-275 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of RO-275 in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). Use a fresh, anhydrous grade of DMSO to minimize the introduction of moisture, which can accelerate degradation.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: My this compound solution has precipitated. What should I do?

A3: Precipitation can occur if the concentration of this compound in an aqueous buffer is too high. It is best to make serial dilutions of your DMSO stock solution in DMSO first, and then add the final diluted sample to your aqueous medium. If you encounter precipitation, gentle warming to 37°C and sonication may help to redissolve the compound. Always check for any visible precipitation before use.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound?

A5: The stability of heterocyclic compounds can be pH-dependent. Extreme pH conditions (both acidic and basic) can catalyze hydrolysis or other degradation reactions. It is advisable to maintain the pH of your experimental buffer within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. If you suspect pH-related degradation, a stability study across a range of pH values may be necessary.

Troubleshooting Guides

Issue 1: Loss of Compound Activity Over Time

If you observe a decrease in the efficacy of your this compound solution, it may be due to chemical degradation. Follow these troubleshooting steps to identify and mitigate the issue.

Troubleshooting Workflow for this compound Degradation

Troubleshooting this compound Degradation start Loss of this compound activity observed check_storage Verify storage conditions (Temp, Light, Aliquoting) start->check_storage check_solvent Assess solvent quality (Anhydrous DMSO?) check_storage->check_solvent Correct improper_storage Improper Storage check_storage->improper_storage Incorrect check_ph Evaluate experimental buffer pH (Is it neutral?) check_solvent->check_ph Anhydrous poor_solvent Poor Solvent Quality check_solvent->poor_solvent Not Anhydrous stability_study Perform a simple stability study (See Protocol) check_ph->stability_study Neutral ph_issue Potential pH Instability check_ph->ph_issue Not Neutral degraded Compound has degraded stability_study->degraded prepare_new Prepare fresh stock solution and aliquot correctly improper_storage->prepare_new use_new_dmso Use fresh, anhydrous DMSO poor_solvent->use_new_dmso adjust_buffer Adjust buffer pH to neutral range ph_issue->adjust_buffer degraded->prepare_new Workflow for a Simple Stability Study of this compound start Prepare this compound working solution in buffer t0_sample Take T=0 sample and inject into HPLC start->t0_sample incubate Incubate remaining solution at desired temperature start->incubate hplc_analysis Analyze samples by HPLC t0_sample->hplc_analysis time_points Take samples at defined time points (e.g., 1, 4, 8, 24h) incubate->time_points time_points->hplc_analysis data_analysis Calculate % remaining this compound by comparing peak areas to T=0 hplc_analysis->data_analysis end Determine stability profile data_analysis->end Hypothetical Degradation of this compound RO275 This compound (Active) Hydrolysis Hydrolysis (catalyzed by H+ or OH-) RO275->Hydrolysis Oxidation Oxidation (e.g., by dissolved O2) RO275->Oxidation Degradant1 Degradation Product 1 (Inactive) Hydrolysis->Degradant1 Degradant2 Degradation Product 2 (Inactive) Oxidation->Degradant2

RO-275 Technical Support Center: Stability & Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of RO-275. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound stock solutions?

For optimal stability, this compound stock solutions should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

It is recommended to aliquot the stock solution upon receipt to minimize freeze-thaw cycles.

Q2: How should I handle this compound working solutions for in vivo or in vitro experiments?

Working solutions of this compound intended for experimental use should be prepared fresh on the day of the experiment.[1] This practice minimizes the risk of degradation and ensures the accuracy and reproducibility of your results.

Q3: I observed precipitation in my this compound solution after thawing. What should I do?

If precipitation occurs upon thawing, gentle warming and/or sonication can be used to aid in redissolving the compound.[1] Ensure the solution is clear and homogenous before use. If the precipitate does not dissolve, this may indicate degradation or solubility issues, and the solution should be discarded.

Q4: What are potential degradation pathways for a compound like this compound?

While specific degradation pathways for this compound are not publicly available, small molecules can be susceptible to several common degradation mechanisms:

  • Hydrolysis: Degradation due to reaction with water. This can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation in the presence of oxygen or oxidizing agents.

  • Photolysis: Degradation upon exposure to light, particularly UV light.

  • Thermolysis: Degradation at elevated temperatures.

Understanding these potential pathways is crucial for proper handling and storage.[2][3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.- Ensure stock solutions are stored at the correct temperature and within the recommended stability period. - Prepare working solutions fresh for each experiment. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Loss of compound activity Significant degradation of this compound.- Discard the old stock solution and use a fresh, properly stored aliquot. - Consider performing a stability study under your specific experimental conditions if issues persist.
Visible changes in the solid compound (e.g., color change, clumping) Potential degradation or moisture absorption.- Do not use the compound if its physical appearance has changed. - Store the solid compound in a tightly sealed container in a cool, dry, and dark place.

Stability Data Summary

The following table summarizes the known stability of this compound stock solutions. For more detailed stability data under various stress conditions, a forced degradation study would be required.

Storage TemperatureRecommended Storage Period
-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol: General Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and identifying potential degradants.[2][3]

Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid-state and in solution).

    • Photostability: Expose to light (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: At designated time points, analyze the stressed samples and an unstressed control sample using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without being secondary degradants from over-stressing.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot Stock Solution prep_stock->aliquot acid Acid Hydrolysis aliquot->acid base Base Hydrolysis aliquot->base oxidation Oxidation aliquot->oxidation thermal Thermal Stress aliquot->thermal photo Photostability aliquot->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data_eval Data Evaluation & Degradant Identification hplc->data_eval

Caption: Workflow for a forced degradation study of this compound.

logical_relationship start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-80°C or -20°C) start->check_storage Yes check_age Check Age of Stock Solution (<6mo at -80°C, <1mo at -20°C) check_storage->check_age Correct aliquot_use Use a New Aliquot check_storage->aliquot_use Incorrect check_prep Was Working Solution Prepared Fresh? check_age->check_prep Within Date new_stock Prepare New Stock Solution check_age->new_stock Expired fresh_prep Prepare Fresh Working Solution Daily check_prep->fresh_prep No fail Issue Persists: Contact Technical Support check_prep->fail Yes success Problem Resolved aliquot_use->success new_stock->success fresh_prep->success

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Addressing Variability in Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The query "RO-275" is ambiguous. The majority of scientific literature refers to "MS-275" (also known as Entinostat), a well-researched histone deacetylase (HDAC) inhibitor. There is also a compound designated "this compound," a potent and selective HCN1 inhibitor. This guide will provide information on both compounds, with a more extensive section on MS-275 due to the greater availability of public data. Please verify the identity of your compound before proceeding.

Part 1: MS-275 (Entinostat) - HDAC Inhibitor

This section addresses common issues encountered when working with MS-275, a class I HDAC inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MS-275?

A1: MS-275 is a histone deacetylase (HDAC) inhibitor with selectivity for HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, MS-275 leads to an increase in histone acetylation, which alters chromatin structure and gene expression.[2] This can result in the induction of cell cycle arrest, differentiation, or apoptosis in cancer cells.[3]

Q2: What are the recommended storage and handling conditions for MS-275?

A2: For optimal stability, MS-275 stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles to prevent inactivation.

Q3: Does MS-275 have poor brain penetration?

A3: Yes, studies using positron emission tomography (PET) have shown that MS-275 has low uptake in brain tissue, indicating poor penetration across the blood-brain barrier (BBB).[4][5] This is an important consideration for in vivo studies targeting the central nervous system.

Troubleshooting Guide

Issue 1: Inconsistent or No Effect on Cell Viability

  • Possible Cause 1: Inappropriate Concentration. The effects of MS-275 are dose-dependent. Low concentrations (e.g., 1 µM) may induce cell cycle arrest and differentiation, while higher concentrations (e.g., 5 µM) are required to induce apoptosis in certain leukemia cell lines.[3]

  • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Possible Cause 2: Cell Line Resistance. Different cell lines exhibit varying sensitivity to MS-275.

  • Troubleshooting Step: Verify the expression of HDAC1, HDAC2, and HDAC3 in your cell line. Also, consider the cellular context, as the downstream effects of HDAC inhibition can be cell-type specific.

  • Possible Cause 3: Compound Degradation. Improper storage or handling can lead to the degradation of MS-275.

  • Troubleshooting Step: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Issue 2: Unexpected Off-Target Effects

  • Possible Cause: Broad Specificity within Class I HDACs. MS-275 inhibits HDAC1, 2, and 3.[1] This can lead to a wide range of cellular effects beyond histone acetylation. For example, MS-275 can induce the acetylation of non-histone proteins like HSP90, leading to the degradation of its client proteins, such as FLT3.[6]

  • Troubleshooting Step: To confirm that the observed effect is due to HDAC inhibition, consider using a structurally different HDAC inhibitor as a positive control. To investigate the involvement of specific HDACs, siRNA-mediated knockdown of HDAC1, 2, or 3 can be performed.[1]

Issue 3: Variability in Apoptosis Induction

  • Possible Cause: Role of Reactive Oxygen Species (ROS). MS-275 has been shown to induce an early increase in reactive oxygen species (ROS), which precedes mitochondrial injury and apoptosis.[3] Cellular antioxidant capacity can vary, leading to different responses.

  • Troubleshooting Step: Measure ROS levels in your cells following MS-275 treatment. To confirm the role of ROS in apoptosis, you can co-administer a free radical scavenger like L-N-acetylcysteine and observe if it blocks MS-275-mediated cell death.[3]

Data Presentation

Table 1: Cellular Effects of MS-275 in Leukemia Cells

Cell LineConcentrationPrimary EffectKey Molecular EventsReference
U937, HL-60, K562, Jurkat1 µMAntiproliferative, Differentiation (U937)p21-mediated growth arrest, increased CD11b expression[3]
U937, HL-60, K562, Jurkat5 µMApoptosisIncreased ROS, loss of mitochondrial membrane potential, caspase activation[3]
MOLM13, MV4-11 (FLT3-ITD positive)< 1 µM (IC50)Growth ArrestDecreased total and phosphorylated FLT3, inactivation of Akt, ERK, and STAT5[6]
Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of MS-275 concentrations (e.g., 0.1, 1, 5, 10 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

MS275_Apoptosis_Pathway MS275 MS-275 HDAC HDAC1/2/3 MS275->HDAC Inhibition ROS ↑ Reactive Oxygen Species (ROS) MS275->ROS Induces Mitochondria Mitochondrial Membrane Potential (Δψm) Loss ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: MS-275 induced apoptosis pathway.

MS275_FLT3_Degradation MS275 MS-275 HDAC HDAC MS275->HDAC Inhibition HSP90 HSP90 MS275->HSP90 Induces Acetylation Acetylated_HSP90 Acetylated HSP90 (Inhibited Chaperone Function) FLT3 FLT3 Protein Acetylated_HSP90->FLT3 Dissociation Ubiquitination Ubiquitination FLT3->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream Inactivation of Akt, ERK, STAT5 Proteasome->Downstream

Caption: MS-275 mediated degradation of FLT3.

Part 2: this compound - HCN1 Inhibitor

This section provides information on this compound, a potent, selective, and orally active HCN1 inhibitor.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 1.[7] HCN channels are ion channels that play a key role in controlling neuronal excitability.

Q2: What are the recommended storage conditions for this compound?

A2: Stock solutions of this compound should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months. It is important to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide

Issue: Lack of Efficacy or Unexpected Results in Non-neuronal Systems

  • Possible Cause: Tissue-Specific Expression of HCN1. HCN1 channels are predominantly expressed in the brain and nervous system. If you are working with cell lines or tissues with low or no HCN1 expression, you may not observe an effect.

  • Troubleshooting Step: Before designing your experiment, verify the expression of HCN1 in your model system using techniques such as RT-qPCR or western blotting.

Issue: Potential Off-Target Effects at High Concentrations

  • Possible Cause: Reduced Selectivity at Higher Doses. While this compound is selective for HCN1, its selectivity decreases at higher concentrations, and it can inhibit other HCN channels (HCN2, HCN3, HCN4).[7]

  • Troubleshooting Step: Use the lowest effective concentration of this compound as determined by a dose-response study. Refer to the IC50 values in Table 2 to assess the potential for off-target effects at the concentrations used in your experiments.

Data Presentation

Table 2: Inhibitory Activity of this compound on HCN Channels

HCN Channel IsoformIC50 (µM)
HCN10.046
HCN214.3
HCN34.6
HCN413.9
Data from MedchemExpress.[7]

Visualizations

RO275_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis RO275_Prep Prepare this compound Solution Administration Administer this compound (e.g., 3, 10, 30 mg/kg; i.p.) RO275_Prep->Administration Animal_Model Select Animal Model (e.g., Rats with Decremented Working Memory) Animal_Model->Administration Behavioral_Test Perform Working Memory Task (e.g., T-maze, Morris Water Maze) Administration->Behavioral_Test Data_Collection Collect Behavioral Data (e.g., Latency, Error Rate) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Efficacy Statistical_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound efficacy.

References

Technical Support Center: Interpreting Conflicting Data in Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from studies that may be associated with the designation "275". Initial searches for "RO-275" yield ambiguous results, primarily pointing to two distinct areas of research: the CheckMate 275 clinical trial for the drug Nivolumab, and studies on the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat) . This guide will address potential areas of data conflict and provide clarity for each.

Section 1: CheckMate 275 Clinical Trial (Nivolumab)

The CheckMate 275 trial is a phase 2, single-arm study evaluating the efficacy and safety of Nivolumab, a PD-1 inhibitor, in patients with metastatic or surgically unresectable urothelial carcinoma that has progressed after platinum-based chemotherapy.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing different Objective Response Rates (ORR) reported for the CheckMate 275 trial. Why is there a discrepancy?

A1: The reported ORR in the CheckMate 275 trial can vary based on the length of follow-up and the patient subgroup being analyzed. It is crucial to check the specific publication or data release you are referencing.

  • An earlier report with a median follow-up of 7.0 months showed a confirmed ORR of 19.6% in all treated patients.[1]

  • A later report with an extended follow-up of 33.7 months showed a slightly higher ORR of 20.7%.[2][3]

This apparent conflict is due to the longer follow-up allowing for more patients to achieve a response and for those responses to be confirmed. Always refer to the follow-up duration when comparing efficacy data.

Q2: How does PD-L1 expression affect the efficacy of Nivolumab in the CheckMate 275 trial? The data seems to show responses even in PD-L1 negative patients.

A2: This is a key finding of the study. While higher PD-L1 expression is generally associated with a better response to PD-1 inhibitors, Nivolumab demonstrated clinical benefit in this trial irrespective of PD-L1 expression status.[1]

  • Patients with PD-L1 expression ≥1%: ORR was 23.8%.[1]

  • Patients with PD-L1 expression <1%: ORR was 16.1%.[1]

This indicates that while PD-L1 is a valuable biomarker, it is not a perfect predictor of response, and other factors, such as Tumor Mutational Burden (TMB), may also play a significant role.[2][3]

Q3: What is the significance of Tumor Mutational Burden (TMB) in the CheckMate 275 trial?

A3: Extended follow-up data from CheckMate 275 revealed that a higher TMB was significantly associated with improved outcomes.[2][3] This suggests that tumors with more mutations are more likely to produce neoantigens that the immune system can recognize and target after PD-1 blockade. Combining TMB and PD-L1 expression status provided better predictive value for response than PD-L1 alone.[2][3]

Data Presentation: Efficacy in CheckMate 275
EndpointAll Patients (Extended Follow-up)[2][3]PD-L1 ≥1%[1]PD-L1 <1%[1]
Objective Response Rate (ORR) 20.7%23.8%16.1%
Median Overall Survival (OS) 8.6 months11.9 months6.0 months
Median Progression-Free Survival (PFS) 1.9 months3.5 months1.9 months
Experimental Protocols

CheckMate 275 Study Protocol

  • Study Design: A multicenter, single-arm, phase 2 trial.[1]

  • Patient Population: Patients with metastatic or surgically unresectable urothelial carcinoma whose disease progressed after at least one platinum-based chemotherapy regimen.[1]

  • Intervention: Patients received Nivolumab 3 mg/kg intravenously every 2 weeks until disease progression or unacceptable toxicity.[1][2][3]

  • Primary Endpoint: Overall objective response rate (ORR) as confirmed by a blinded independent review committee.[1]

  • Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.[2][3]

Mandatory Visualization

CheckMate275_Workflow CheckMate 275 Trial Workflow cluster_0 Patient Enrollment cluster_1 Treatment cluster_2 Endpoints cluster_3 Biomarker Analysis p1 Metastatic Urothelial Carcinoma p2 Platinum-Based Chemo Progression p1->p2 b1 PD-L1 Expression p1->b1 Tumor Sample b2 Tumor Mutational Burden (TMB) p1->b2 t1 Nivolumab 3 mg/kg IV Q2W p2->t1 Treatment Initiation e1 Primary: Objective Response Rate (ORR) t1->e1 Efficacy Assessment e2 Secondary: PFS, OS, Safety t1->e2 b1->e1 Correlates with b2->e1 Correlates with

Caption: Workflow of the CheckMate 275 clinical trial.

Section 2: MS-275 (Entinostat) Studies

MS-275, also known as Entinostat, is a synthetic benzamide derivative that acts as a Class I histone deacetylase (HDAC) inhibitor. It has been investigated in various cancer models and is known for its dose-dependent effects on cell differentiation and apoptosis.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing conflicting results on whether MS-275 induces differentiation or apoptosis. Which is it?

A1: The effect of MS-275 is highly dose-dependent. This is a critical factor to consider when comparing studies.

  • Low Concentrations (e.g., 1 µM): MS-275 tends to induce cell cycle arrest and differentiation, characterized by the induction of p21(CIP1/WAF1) and differentiation markers like CD11b in leukemia cells.[4]

  • Higher Concentrations (e.g., 5 µM): MS-275 potently induces apoptosis. This is mediated by an early increase in reactive oxygen species (ROS), leading to mitochondrial injury and activation of the caspase cascade.[4]

When designing experiments or interpreting data, the concentration of MS-275 is a key variable that dictates the cellular outcome.

Q2: Does MS-275 have off-target effects? How can I be sure the observed effects are due to HDAC inhibition?

A2: While MS-275 is selective for Class I HDACs (HDAC1 and HDAC2), like many small molecules, it can have other effects.[5] A notable non-HDAC-related mechanism involves its interaction with heat shock protein 90 (HSP90). MS-275 can induce the acetylation of HSP90, which disrupts its chaperone function.[6] This leads to the degradation of HSP90 client proteins, such as FLT3 in acute myelogenous leukemia (AML) cells, contributing to its anti-leukemic effects.[6] To confirm that an observed effect is due to HDAC inhibition, one could perform experiments such as:

  • Western blotting for acetylated histones (H3 and H4) to confirm target engagement.

  • Using siRNA to knock down specific HDACs to see if the phenotype is replicated.

  • Comparing the effects of MS-275 with other structurally different HDAC inhibitors.

Q3: There are conflicting reports about the ability of MS-275 to cross the blood-brain barrier (BBB). Can it be used for CNS targets?

A3: This is a point of conflicting data in the literature. Some early reports in rodent models suggested that MS-275 could cross the BBB and cause changes in brain histone acetylation.[7] However, more definitive studies using Positron Emission Tomography (PET) with [11C]-labeled MS-275 in non-human primates have demonstrated that it has poor brain penetration when administered intravenously.[7][8][9] Therefore, its utility as a therapeutic agent for central nervous system (CNS) disorders is likely limited due to its low uptake in the brain.[7]

Data Presentation: In Vitro Effects of MS-275 in Leukemia Cells
ConcentrationPrimary EffectKey Mediators[4]
Low (e.g., 1 µM) Antiproliferative, Differentiationp21(CIP1/WAF1) induction, Hypophosphorylated Retinoblastoma Protein
High (e.g., 5 µM) ApoptosisReactive Oxygen Species (ROS) generation, Mitochondrial membrane potential loss, Cytochrome c release, Caspase activation
Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate human leukemia cells (e.g., U937, HL-60) in a 96-well plate at a predetermined density.

  • Treatment: Add varying concentrations of MS-275 (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Mandatory Visualization

MS275_Pathway Dose-Dependent Effects of MS-275 cluster_0 MS-275 Treatment cluster_1 Cellular Response MS275_low Low Conc. (1 µM) p21 p21 Induction MS275_low->p21 MS275_high High Conc. (5 µM) ROS ROS Generation MS275_high->ROS Arrest Cell Cycle Arrest & Differentiation p21->Arrest Mito Mitochondrial Injury ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Dose-dependent signaling pathways of MS-275.

References

Technical Support Center: RO-275 (MS-275/Entinostat) Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RO-275, also known as MS-275 or Entinostat, in cellular assays. Our goal is to help you minimize toxicity and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, more commonly known as MS-275 or Entinostat, is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3. By inhibiting these enzymes, MS-275 leads to an accumulation of acetylated histones and other proteins, which in turn alters gene expression. This can result in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.

Q2: What are the typical working concentrations for MS-275 in cell culture?

The optimal working concentration of MS-275 is highly cell-line dependent and ranges from nanomolar to low micromolar. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Low concentrations (e.g., <1 µM) often lead to cell cycle arrest and differentiation, while higher concentrations (>1 µM) can induce apoptosis.

Q3: What is the primary cause of MS-275-induced toxicity in cellular assays?

At higher concentrations, a key mechanism of MS-275-induced toxicity is the generation of Reactive Oxygen Species (ROS).[1] This increase in ROS can lead to oxidative stress, mitochondrial damage, and ultimately, apoptosis.[1]

Q4: How can I minimize ROS-related toxicity in my experiments?

Co-treatment with an antioxidant can help mitigate ROS-induced toxicity. The free radical scavenger L-N-acetylcysteine (NAC) has been shown to block MS-275-mediated mitochondrial injury and apoptosis.[1] It is recommended to determine the optimal concentration of NAC for your cell line in pilot experiments.

Troubleshooting Guides

Problem 1: High levels of cell death observed across all treatment concentrations.

Possible Cause 1: MS-275 concentration is too high.

  • Solution: Perform a dose-response curve starting from a lower concentration range (e.g., 10 nM - 5 µM) to identify the optimal window for your desired effect (e.g., HDAC inhibition without excessive cell death).

Possible Cause 2: Solvent toxicity.

  • Solution: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level (typically <0.5%).

Possible Cause 3: High sensitivity of the cell line.

  • Solution: Some cell lines are inherently more sensitive to HDAC inhibitors. Consider using a less sensitive cell line if appropriate for your research question, or carefully optimize the treatment duration and concentration.

Problem 2: Inconsistent results between replicate experiments.

Possible Cause 1: Variation in cell seeding density.

  • Solution: Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all experiments. Cell confluence can significantly impact the cellular response to treatment.

Possible Cause 2: Degradation of MS-275.

  • Solution: Prepare fresh dilutions of MS-275 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at -20°C or -80°C as recommended by the supplier.

Possible Cause 3: Cell passage number.

  • Solution: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

Problem 3: No observable effect of MS-275 treatment.

Possible Cause 1: MS-275 concentration is too low.

  • Solution: Increase the concentration of MS-275. Refer to the IC50 values in the table below for guidance on the expected effective concentration range for various cell lines.

Possible Cause 2: Insufficient treatment duration.

  • Solution: Increase the incubation time with MS-275. Effects on histone acetylation can be observed within hours, but downstream effects like apoptosis or changes in protein expression may require 24-72 hours.

Possible Cause 3: Inactive compound.

  • Solution: Verify the purity and activity of your MS-275 stock. If possible, test its activity in a cell-free HDAC activity assay or in a sensitive positive control cell line.

Quantitative Data Summary

Table 1: IC50 Values of MS-275 in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MOLM13Acute Myeloid Leukemia< 1
MV4-11Biphenotypic Leukemia< 1
A2780Ovarian Cancer0.0415
Calu-3Lung CancerVaries
HL-60Promyelocytic LeukemiaVaries
K562Chronic Myeloid LeukemiaVaries
HT-29Colorectal CancerVaries
KB-3-1Cervical CancerVaries
Capan-1Pancreatic CancerVaries
HCT-15Colorectal Cancer4.71

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of MS-275 (and/or co-treatment with an antioxidant) for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Histone Acetylation
  • Cell Lysis: After treatment with MS-275, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histone H3 or H4 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MS-275_Signaling_Pathway MS275 MS-275 (Entinostat) HDAC1_3 HDAC1/HDAC3 MS275->HDAC1_3 Inhibition ROS Reactive Oxygen Species (ROS) Generation MS275->ROS Histones Histones HDAC1_3->Histones Deacetylation AcetylatedHistones Acetylated Histones GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 ApoptosisProteins Modulation of Apoptosis-related Proteins (e.g., Bcl-2 family) GeneExpression->ApoptosisProteins CellCycleArrest G1/S Phase Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis ApoptosisProteins->Apoptosis MitochondrialDamage Mitochondrial Damage ROS->MitochondrialDamage MitochondrialDamage->Apoptosis Experimental_Workflow_Toxicity_Mitigation cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Toxicity Assessment & Mitigation A 1. Seed Cells B 2. Treat with MS-275 (Concentration Gradient) A->B C 3. Cell Viability Assay (e.g., MTT) B->C D 4. Determine IC50 and Optimal Concentration Range C->D E 5. Treat with Optimal MS-275 Conc. +/- Antioxidant (e.g., NAC) D->E Inform F 6. Measure ROS Levels E->F G 7. Assess Apoptosis (e.g., Annexin V/PI Staining) E->G H 8. Analyze Data to Confirm Toxicity Mitigation F->H G->H Troubleshooting_Logic A High Cell Death? B Concentration Too High? A->B Yes D Inconsistent Results? A->D No C Solvent Toxicity? B->C No E Varying Cell Density? D->E Yes G No Effect Observed? D->G No F Compound Degradation? E->F No H Concentration Too Low? G->H Yes I Insufficient Incubation? H->I No

References

Validation & Comparative

RO-275: A Comparative Analysis of Efficacy Against Other HCN1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of RO-275, a potent and selective HCN1 inhibitor, with other known inhibitors of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel family. The data presented is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a baseline for the development of novel HCN1-targeted therapeutics for cognitive disorders.

Quantitative Efficacy of HCN Channel Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other HCN channel inhibitors against the four HCN isoforms. Lower IC50 values indicate higher potency.

InhibitorHCN1 IC50 (µM)HCN2 IC50 (µM)HCN3 IC50 (µM)HCN4 IC50 (µM)Selectivity Profile
This compound 0.046 [1]14.3 [1]4.6 [1]13.9 [1]Highly HCN1 Selective
ZD7288~15-20[2][3]~41[3]~34[3]~21[3]Pan-HCN Inhibitor
Ivabradine~2[4]--~0.5[5][6]Pan-HCN Inhibitor
Cilobradine----Pan-HCN Inhibitor (IC50 ~0.62 µM in sinoatrial node cells)[7][8]
Zatebradine1.83[1]2.21[1]1.90[1]1.88[1]Pan-HCN Inhibitor
Org 3416723.4[9][10]8.2[9][10]-9.2[9][10]Broad-spectrum, slight preference for HCN2/4
MEL57APotent, selective for HCN1 (exact IC50 not specified)[11][12]---HCN1 Selective
MEL55APreferential for HCN1/HCN2 (exact IC50 not specified)[12][13]Preferential for HCN1/HCN2 (exact IC50 not specified)--HCN1/HCN2 Selective

Note: IC50 values can vary depending on the experimental conditions and cell types used. The data presented here is compiled from various sources for comparative purposes.

Signaling Pathway and Experimental Workflow

To understand the context of HCN1 inhibition, the following diagrams illustrate the canonical HCN signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.

HCN_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular HCN1 HCN1 Channel Na_K_Influx Na+/K+ Influx HCN1->Na_K_Influx allows AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to GPCR GPCR GPCR->AC activates Ligand Ligand Ligand->GPCR binds cAMP->HCN1 binds to & modulates ATP ATP Depolarization Membrane Depolarization Na_K_Influx->Depolarization leads to Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN1 activates

Caption: Simplified signaling pathway of the HCN1 channel.

Experimental_Workflow cluster_cell_culture Cell Line Preparation cluster_electrophysiology Electrophysiological Recording cluster_data_analysis Data Analysis Cell_Culture Culture of HEK293 cells stably expressing HCN1 Transfection Transient transfection of HCN1 into HEK293 cells Patch_Clamp Whole-cell patch clamp recording Cell_Culture->Patch_Clamp Drug_Application Application of HCN1 inhibitor (e.g., this compound) at varying concentrations Patch_Clamp->Drug_Application Data_Acquisition Recording of HCN1 currents in response to voltage steps Drug_Application->Data_Acquisition Dose_Response Construction of dose-response curves Data_Acquisition->Dose_Response IC50_Calc Calculation of IC50 values Dose_Response->IC50_Calc

Caption: Experimental workflow for HCN1 inhibitor efficacy testing.

Experimental Protocols

The efficacy of HCN1 inhibitors is primarily determined using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through HCN channels in response to voltage changes and the application of inhibitory compounds.

Objective: To determine the IC50 value of an HCN1 inhibitor.

Cell Lines:

  • HEK293 (Human Embryonic Kidney) cells stably or transiently expressing the human HCN1 channel are commonly used. These cells provide a clean system to study the specific effects on the channel of interest without interference from other native ion channels.

Key Reagents and Solutions:

  • External (Bath) Solution (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgCl2, 10 glucose. The solution is bubbled with 95% O2/5% CO2 to maintain a pH of ~7.4. To isolate HCN currents, other channel blockers are often added, such as tetrodotoxin (TTX) to block sodium channels, and blockers for potassium and calcium channels.[14]

  • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, 0.3 TrisGTP. The pH is adjusted to ~7.3 with KOH.[14]

  • HCN1 Inhibitor Stock Solution: The inhibitor (e.g., this compound) is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution, which is then diluted to the final desired concentrations in the external solution.

Experimental Procedure:

  • Cell Preparation: HEK293 cells expressing HCN1 are plated on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with the external solution.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: The patch pipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: The cell is held at a holding potential where HCN channels are typically closed (e.g., -40 mV). Hyperpolarizing voltage steps (e.g., from -60 mV to -140 mV in 10 mV increments) are applied to activate the HCN1 channels and elicit an inward current.[15]

  • Drug Application: After recording baseline currents, the external solution containing the HCN1 inhibitor at a specific concentration is perfused into the chamber. The voltage-clamp protocol is repeated to measure the current in the presence of the inhibitor. This is done for a range of inhibitor concentrations.

  • Data Acquisition and Analysis: The current traces are recorded and analyzed using specialized software. The peak current amplitude at each voltage step is measured before and after drug application. The percentage of inhibition is calculated for each concentration. A dose-response curve is then plotted, and the IC50 value is determined by fitting the data with a suitable equation (e.g., the Hill equation).

This rigorous experimental approach ensures the accurate determination of the potency and efficacy of HCN1 inhibitors like this compound, providing a solid foundation for comparative analysis and further drug development.

References

Unveiling the Impact of MS-275 on Hippocampal Function: A Comparative Analysis of On-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MS-275, a Class I histone deacetylase (HDAC) inhibitor, with other alternative compounds in validating on-target effects within the hippocampus. This document summarizes key quantitative data, details experimental protocols for assessing target engagement, and visualizes the underlying signaling pathways and experimental workflows.

MS-275 (also known as Entinostat) has garnered significant attention for its potential therapeutic applications in neurological and psychiatric disorders. Its primary mechanism of action involves the inhibition of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, MS-275 promotes histone acetylation, leading to a more open chromatin structure and altered transcription of genes involved in synaptic plasticity, memory formation, and neuroprotection. This guide will delve into the specifics of its on-target effects in the hippocampus, a brain region critical for learning and memory, and compare its performance with other well-known HDAC inhibitors.

Quantitative Comparison of HDAC Inhibitors

The following table summarizes the on-target effects of MS-275 in the hippocampus and provides a comparative look at other commonly used HDAC inhibitors. The data highlights the dose-dependent nature of these compounds and their varying efficacies.

CompoundTargetOn-Target Effect in HippocampusEffective Dose/ConcentrationAlternative HDAC InhibitorsOn-Target Effect of Alternatives in Hippocampus
MS-275 (Entinostat) Class I HDACs (HDAC1, HDAC2, HDAC3)Increased acetylated histone H3 (Ac-H3) levels.[1][2]A significant increase in Ac-H3 is observed at 60 μmol/kg.[1][2] 45 mg/kg significantly reduces the number of degenerating neurons.[3]Trichostatin A (TSA) Broad-spectrum HDAC inhibitor; enhances memory and synaptic plasticity.[4]
Reduced HDAC2 expression and overall HDAC activity.[5]100 μM infusion reverses a stress-induced deficit in sucrose preference.[6]Valproic Acid (VPA) Primarily a Class I and IIa HDAC inhibitor; increases Ac-H3 expression.[1]
Alleviates neuroinflammation by reducing pro-inflammatory cytokines.[5]Sodium Butyrate Broad-spectrum HDAC inhibitor; enhances memory consolidation.[7]
Reverses anesthesia-induced histone-3 hypoacetylation.[8]RGFP966 A specific inhibitor against class I HDACs; enhances auditory memory formation.[7]

Experimental Protocols for On-Target Validation

Validating the on-target effects of HDAC inhibitors like MS-275 in the hippocampus is crucial for understanding their therapeutic potential. A key experiment is the direct measurement of HDAC activity in hippocampal tissue.

Protocol: Fluorometric HDAC Activity Assay in Hippocampal Tissue

This protocol outlines the steps to quantify total HDAC activity from hippocampal tissue lysates using a commercially available fluorometric assay kit.

1. Nuclear Protein Extraction from Hippocampal Tissue:

  • Dissect and snap-freeze the hippocampus in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a mortar and pestle.
  • Homogenize the tissue powder in a lysis buffer containing protease inhibitors.
  • Centrifuge the homogenate to pellet the nuclei.
  • Extract nuclear proteins from the pellet using a high-salt buffer.
  • Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., BCA assay).

2. HDAC Activity Assay:

  • Prepare a reaction mixture containing the acetylated fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and the extracted nuclear proteins in an assay buffer.
  • Incubate the mixture at 37°C to allow for the deacetylation of the substrate by the HDAC enzymes present in the sample.
  • Add a developer solution containing a protease (e.g., trypsin) that specifically cleaves the deacetylated substrate, releasing the fluorophore (AMC).
  • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
  • The fluorescence intensity is directly proportional to the HDAC activity in the sample.

3. Data Analysis:

  • Generate a standard curve using a known concentration of the deacetylated fluorophore.
  • Calculate the HDAC activity in the samples by comparing their fluorescence readings to the standard curve.
  • To assess the inhibitory effect of a compound like MS-275, perform the assay in the presence of varying concentrations of the inhibitor and calculate the IC50 value.

Visualizing the Molecular Landscape

To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

HDAC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MS-275 MS-275 MS-275_in MS-275 MS-275->MS-275_in HDAC HDAC MS-275_in->HDAC Inhibition Histone Histone HDAC->Histone Deacetylation Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Acetylation (HATs) Chromatin Chromatin Histone->Chromatin Open_Chromatin Open Chromatin Acetylated_Histone->Open_Chromatin Gene_Expression Gene_Expression Open_Chromatin->Gene_Expression Increased Transcription

Caption: Signaling pathway of MS-275 in a hippocampal neuron.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_assay HDAC Activity Assay cluster_analysis Data Analysis Dissection Hippocampus Dissection Homogenization Tissue Homogenization Dissection->Homogenization Centrifugation Nuclear Pelleting Homogenization->Centrifugation Extraction Nuclear Protein Extraction Centrifugation->Extraction Assay_Setup Incubate Extract with Substrate Extraction->Assay_Setup Development Add Developer Assay_Setup->Development Measurement Measure Fluorescence Development->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Calculation Calculate HDAC Activity Standard_Curve->Calculation IC50 Determine IC50 (with inhibitor) Calculation->IC50

Caption: Experimental workflow for validating on-target effects.

References

Cross-Validation of RO-275 Findings with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the findings obtained with the hypothetical MEK1/2 inhibitor, RO-275, and its cross-validation using genetic models. The objective is to offer a clear, data-driven comparison to aid in the assessment of this compound's on-target effects and its potential as a therapeutic agent. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to support robust scientific evaluation.

Introduction to this compound and the Rationale for Genetic Cross-Validation

This compound is a hypothetical, potent, and selective small molecule inhibitor of the dual-specificity kinases MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway. In many cancers, particularly melanomas, mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, promoting cell proliferation and survival.[1][2] this compound is designed to block this signaling cascade downstream of BRAF, offering a potential therapeutic strategy for these malignancies.

Cross-validation of pharmacological findings with genetic models is a critical step in drug development. While small molecule inhibitors can have off-target effects, genetic approaches like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the target protein (in this case, MEK1/2) provide a highly specific means of validating that the observed phenotype is a direct result of inhibiting the intended target. This guide compares the phenotypic outcomes of this compound treatment with those of genetic MEK1/2 perturbation in BRAF V600E-mutant cancer models.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of MEK inhibitors, analogous to the hypothetical this compound, in various BRAF V600E-mutant melanoma cell lines.

Table 1: In Vitro Cell Viability (IC50) of MEK Inhibitors in BRAF V600E Melanoma Cell Lines

Cell LineMEK InhibitorIC50 (nM)Assay Type
A375Trametinib0.4 - 19Cell Viability
G361Trametinib13.3Cell Viability
SK-MEL-28Trametinib1.1Cell Viability
WM-266-4Selumetinib~50Cell Viability
HT-29Trametinib0.48Cell Viability
COLO205Trametinib0.52Cell Viability

Data compiled from multiple sources. IC50 values can vary based on experimental conditions.[3][4]

Table 2: Comparison of In Vivo Tumor Growth Inhibition in BRAF V600E Xenograft Models

Xenograft ModelTreatmentDosageTumor Growth Inhibition (%)
HT-29Trametinib1 mg/kg, daily~100%
Colo-205Dabrafenib (BRAFi)100 mg/kg, dailySignificant partial regression
HT29Vemurafenib (BRAFi)25-100 mg/kg, twice dailyDose-dependent

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of findings.

Cell Viability Assay (MTT/SRB)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate melanoma cells (e.g., A375, WM-266-4) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the MEK inhibitor (e.g., this compound, Trametinib) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • SRB Assay:

    • Fix cells with 10% trichloroacetic acid.

    • Stain with 0.4% sulforhodamine B solution.

    • Wash and solubilize the dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.

  • Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

Western Blot for p-ERK/Total ERK

This assay measures the inhibition of MEK's downstream target, ERK, by quantifying the ratio of phosphorylated ERK (p-ERK) to total ERK.[7][8][9]

  • Cell Lysis: Treat cells with the MEK inhibitor for a specified time (e.g., 2 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Densitometry: Quantify the band intensities to determine the p-ERK/total ERK ratio.

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject BRAF V600E mutant melanoma cells (e.g., A375) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the MEK inhibitor (e.g., this compound) or vehicle control daily via oral gavage or another appropriate route.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, TUNEL assay).

TUNEL Assay for Apoptosis

This method is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissue.[10][11][12]

  • Tissue Preparation: Fix excised tumor tissue in 4% paraformaldehyde and embed in paraffin. Cut thin sections (5 µm) and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Permeabilization: Permeabilize the tissue with Proteinase K.

  • TUNEL Reaction: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

  • Staining and Visualization: Counterstain the nuclei with DAPI. Visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Mandatory Visualizations

Signaling Pathway Diagram

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription RO275 This compound RO275->MEK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_lines BRAF V600E Melanoma Cell Lines treatment_vitro Treat with this compound or MEK1/2 siRNA cell_lines->treatment_vitro viability Cell Viability Assay (IC50 Determination) treatment_vitro->viability western Western Blot (p-ERK/Total ERK) treatment_vitro->western xenograft Establish Xenograft Tumor Model treatment_vivo Treat Mice with this compound xenograft->treatment_vivo tumor_growth Measure Tumor Growth Inhibition treatment_vivo->tumor_growth apoptosis TUNEL Assay (Apoptosis Analysis) tumor_growth->apoptosis

Caption: Workflow for the cross-validation of this compound's anti-tumor effects.

Logical Relationship Diagram

Logical_Relationship cluster_pharma Pharmacological Approach cluster_genetic Genetic Approach hypothesis Hypothesis: This compound inhibits tumor growth by targeting MEK1/2 ro275_treatment Treatment with this compound hypothesis->ro275_treatment mek_knockout MEK1/2 Knockout/Knockdown hypothesis->mek_knockout phenotype_pharma Observed Phenotype: - Decreased p-ERK - Reduced Cell Viability - Tumor Growth Inhibition ro275_treatment->phenotype_pharma conclusion Conclusion: This compound's effects are on-target phenotype_pharma->conclusion Corroborates phenotype_genetic Observed Phenotype: - Decreased p-ERK - Reduced Cell Viability - Tumor Growth Inhibition mek_knockout->phenotype_genetic phenotype_genetic->conclusion Validates

Caption: Logical framework for validating this compound's on-target effects.

References

Unraveling Pro-Cognitive Effects: A Comparative Analysis of Nootropic Agents

Author: BenchChem Technical Support Team. Date: November 2025

While published findings on a compound designated "RO-275" remain elusive in the current scientific literature, a wealth of research exists on various other agents demonstrating pro-cognitive effects. This guide provides a comparative analysis of several prominent classes of cognitive enhancers, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, supporting experimental data, and detailed protocols for key assays.

This report summarizes quantitative data from preclinical and clinical studies, outlines the methodologies of crucial experiments for replication and validation, and visually represents the complex biological processes involved. The following sections will delve into the specifics of Histone Deacetylase (HDAC) Inhibitors, Ampakines, Nicotinic Acetylcholine Receptor (nAChR) Agonists, Dopamine Agonists, and Serotonin Receptor Modulators, providing a framework for understanding and comparing their potential as cognitive enhancers.

Comparative Efficacy of Pro-Cognitive Agents

The following tables summarize quantitative data from representative studies on various classes of cognitive enhancers, providing a snapshot of their efficacy in preclinical and clinical settings.

Preclinical Data on Cognitive Enhancement
Drug ClassCompoundAnimal ModelCognitive TaskKey Findings
HDAC Inhibitor Sodium ButyrateRat (Scopolamine-induced amnesia)Morris Water MazePartially ameliorated learning and memory disruption induced by scopolamine[1].
Ampakine CX717Rat (Bilateral vestibular deafferentation)5-Choice Serial Reaction Time TaskSignificantly reduced the number of incorrect responses in both sham and lesion groups[2].
nAChR Agonist A-582941 (α7 selective)Aged 3xTg-AD MiceCognitive TasksCompletely restored learning and memory functions to levels equivalent to non-transgenic mice[3].
Clinical Data on Cognitive Enhancement
Drug ClassCompoundPopulationCognitive TaskKey Findings
Dopamine Agonist RotigotineMild-to-moderate Alzheimer's DiseaseAlzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog)No significant effect on global cognition; however, improvement was observed in frontal lobe executive function[4][5].
Serotonin Receptor Modulator PrucaloprideHealthy VolunteersMemory Task (Image Recognition)Prucalopride group identified 81% of previously viewed images versus 76% in the placebo group[6][7][8].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common behavioral assays used to assess pro-cognitive effects.

Morris Water Maze (Spatial Learning and Memory)

The Morris Water Maze is a widely used test for spatial learning and memory in rodents.[1][9]

Apparatus: A large circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

Procedure:

  • Habituation: The animal is allowed to swim freely in the pool for 60 seconds without the platform to acclimate.

  • Acquisition Training: The animal is placed in the pool from one of four starting positions and must find the hidden platform. This is repeated for several trials per day over multiple days. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: After the training period, the platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

Novel Object Recognition (Recognition Memory)

The Novel Object Recognition task assesses an animal's ability to recognize a previously encountered object.

Apparatus: An open-field arena. Two different objects that the animal can interact with.

Procedure:

  • Habituation: The animal is allowed to explore the empty arena to acclimate.

  • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the animal spends exploring the novel object versus the familiar object is measured. A preference for the novel object indicates successful recognition memory.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways

HDAC_Inhibitor_Pathway HDACi HDAC Inhibitor HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Acetylation Increased Histone Acetylation Histones Histones HDAC->Histones Deacetylates Histones->Acetylation Leads to Chromatin Chromatin Relaxation Acetylation->Chromatin Transcription Gene Transcription (e.g., CREB:CBP) Chromatin->Transcription Plasticity Synaptic Plasticity & Memory Formation Transcription->Plasticity

Ampakine_Pathway Ampakine Ampakine AMPAR AMPA Receptor Ampakine->AMPAR Positively Modulates Na_Influx Increased Na+ Influx AMPAR->Na_Influx Opens channel Glutamate Glutamate Glutamate->AMPAR Binds to Depolarization Postsynaptic Depolarization Na_Influx->Depolarization LTP Long-Term Potentiation (LTP) Depolarization->LTP Cognition Enhanced Cognition LTP->Cognition

nAChR_Agonist_Pathway nAChR_Agonist nAChR Agonist nAChR Nicotinic ACh Receptor (α7/α4β2) nAChR_Agonist->nAChR Activates Ca_Influx Ca2+ Influx nAChR->Ca_Influx Opens channel PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt CREB CREB Phosphorylation PI3K_Akt->CREB Neuroprotection Neuroprotection & Synaptic Plasticity CREB->Neuroprotection Cognition Enhanced Cognition Neuroprotection->Cognition

Dopamine_Agonist_Pathway Dopamine_Agonist Dopamine Agonist D1R D1 Receptor Dopamine_Agonist->D1R Activates D2R D2 Receptor Dopamine_Agonist->D2R Activates AC_cAMP_PKA ↑ Adenylyl Cyclase ↑ cAMP ↑ PKA D1R->AC_cAMP_PKA AC_cAMP_PKA_inhib ↓ Adenylyl Cyclase ↓ cAMP ↓ PKA D2R->AC_cAMP_PKA_inhib PFC Prefrontal Cortex Activity AC_cAMP_PKA->PFC AC_cAMP_PKA_inhib->PFC Executive_Function Modulation of Executive Function PFC->Executive_Function

Serotonin_Modulator_Pathway Serotonin_Agonist 5-HT4 Agonist (e.g., Prucalopride) HTR4 5-HT4 Receptor Serotonin_Agonist->HTR4 Activates AC_cAMP ↑ Adenylyl Cyclase ↑ cAMP HTR4->AC_cAMP ACh_Release ↑ Acetylcholine Release HTR4->ACh_Release Modulates PKA_ERK_CREB PKA/ERK/CREB Signaling AC_cAMP->PKA_ERK_CREB Memory Enhanced Memory Formation PKA_ERK_CREB->Memory ACh_Release->Memory

Experimental Workflow

Experimental_Workflow Animal_Model Animal_Model Drug_Admin Drug_Admin Animal_Model->Drug_Admin Behavioral_Test Behavioral_Test Drug_Admin->Behavioral_Test Data_Analysis Data_Analysis Behavioral_Test->Data_Analysis Participant_Recruitment Participant_Recruitment Clinical_Trial Clinical_Trial Participant_Recruitment->Clinical_Trial Cognitive_Assessment Cognitive_Assessment Clinical_Trial->Cognitive_Assessment Clinical_Data_Analysis Clinical_Data_Analysis Cognitive_Assessment->Clinical_Data_Analysis

References

A Head-to-Head Comparison of Novel HCN Blockers: The Selective HCN1 Inhibitor RO-275 Versus the Non-Selective Blocker ZD7288

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial regulators of neuronal and cardiac rhythmicity. Their role in various physiological processes has made them attractive targets for therapeutic intervention in a range of disorders, from cardiovascular diseases to neurological conditions. This guide provides a detailed comparison of two key HCN channel blockers: RO-275, a novel and potent HCN1-selective inhibitor, and ZD7288, a widely used non-selective HCN channel blocker.

Introduction to HCN Channels

HCN channels are unique voltage-gated ion channels that are activated by membrane hyperpolarization and are modulated by cyclic nucleotides. There are four isoforms (HCN1-4) that exhibit distinct expression patterns and biophysical properties. In the central nervous system, HCN1 is highly expressed in the cerebral cortex and hippocampus, where it plays a significant role in regulating neuronal excitability, synaptic integration, and cognitive processes such as learning and memory.

Head-to-Head Comparison: this compound vs. ZD7288

This comparison guide focuses on the key pharmacological and functional differences between this compound and ZD7288 to assist researchers in selecting the appropriate tool for their studies.

Molecular Profile and Potency

This compound is a potent and selective inhibitor of the HCN1 isoform.[1][2] In contrast, ZD7288 is a non-selective blocker of all HCN channel isoforms.[3] The table below summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against the four human HCN channel isoforms.

CompoundHCN1 IC50 (µM)HCN2 IC50 (µM)HCN3 IC50 (µM)HCN4 IC50 (µM)Selectivity Profile
This compound 0.046[1][2]14.3[1][2]4.6[1][2]13.9[1][2]Highly HCN1-selective
ZD7288 20[3]41[3]34[3]21[3]Non-selective

Data presented as IC50 values in micromolar (µM). Lower values indicate higher potency.

Impact on Cognitive Function: In Vivo Evidence

The differential selectivity of this compound and ZD7288 leads to distinct effects on cognitive function in preclinical models.

This compound: As a selective HCN1 inhibitor, this compound has shown promise in enhancing cognitive performance. Studies have demonstrated that selective and brain-penetrant HCN1 inhibitors can rescue decremented working memory in rats.[1][2] This effect is attributed to the enhancement of excitatory postsynaptic potential summation in cognition-relevant brain circuits.[1] The selective targeting of HCN1 is a key advantage, as it may avoid the cardiovascular side effects associated with non-selective HCN blockers.[1]

ZD7288: The non-selective blockade of HCN channels by ZD7288 has been shown to have a different impact on memory. Septal infusions of ZD7288 have been found to impair spatial working memory in rats, as assessed by the spontaneous alternation task.[4] However, it did not affect emotional long-term memory in the same study.[4] Other research suggests that ZD7288 can ameliorate long-term cerebral ischemia-reperfusion-induced deterioration of spatial memory in rats, indicating a complex role for broad HCN channel inhibition in different pathological contexts.[5][6][7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors are studied, the following diagrams illustrate the canonical HCN signaling pathway and a typical experimental workflow for evaluating HCN channel blockers.

HCN_Signaling_Pathway HCN Channel Signaling Pathway cluster_membrane Cell Membrane HCN_Channel HCN Channel Na_K_Influx Na+/K+ Influx (Ih) HCN_Channel->Na_K_Influx Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN_Channel Activates cAMP cAMP cAMP->HCN_Channel Potentiates AC Adenylate Cyclase AC->cAMP Produces GPCR GPCR Activation GPCR->AC Activates Depolarization Membrane Depolarization Na_K_Influx->Depolarization Neuronal_Excitability Increased Neuronal Excitability Depolarization->Neuronal_Excitability RO_275 This compound (HCN1 Selective) RO_275->HCN_Channel Inhibits (HCN1) ZD7288 ZD7288 (Non-selective) ZD7288->HCN_Channel Inhibits (All Isoforms)

Caption: Canonical signaling pathway of HCN channels.

Experimental_Workflow Experimental Workflow for HCN Blocker Evaluation Start Start: Compound Library Primary_Screen Primary Screen: High-Throughput Electrophysiology (e.g., Automated Patch Clamp) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Manual Patch Clamp) Hit_Identification->Dose_Response Confirmed Hits Selectivity_Panel Selectivity Profiling: Screen against HCN Isoforms (HCN1-4) Dose_Response->Selectivity_Panel In_Vivo_PK In Vivo Pharmacokinetics: Brain Penetration & Half-life Selectivity_Panel->In_Vivo_PK Selective Compounds In_Vivo_Efficacy In Vivo Efficacy Studies: Behavioral Models (e.g., Working Memory Tasks) In_Vivo_PK->In_Vivo_Efficacy Tox_Safety Toxicology & Safety Assessment In_Vivo_Efficacy->Tox_Safety Lead_Optimization Lead Optimization Tox_Safety->Lead_Optimization

Caption: Typical workflow for HCN blocker evaluation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for HCN Channel Inhibition Assay

This protocol describes the methodology for assessing the inhibitory activity of compounds on heterologously expressed human HCN channels.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with plasmids encoding one of the four human HCN isoforms (hHCN1, hHCN2, hHCN3, or hHCN4) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.

  • Electrophysiological recordings are performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH.

  • The internal pipette solution contains (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

3. Voltage-Clamp Protocol and Data Acquisition:

  • Cells are voltage-clamped at a holding potential of -40 mV.

  • To elicit HCN currents, hyperpolarizing voltage steps are applied for 2-4 seconds to potentials ranging from -50 mV to -140 mV in 10 mV increments.

  • Tail currents are measured by stepping the voltage to +50 mV.

  • Data are acquired using a patch-clamp amplifier and appropriate software.

4. Compound Application and Data Analysis:

  • A stable baseline current is established before the application of the test compound.

  • The test compound (e.g., this compound or ZD7288) is applied at various concentrations via a perfusion system.

  • The inhibitory effect of the compound is measured as the percentage reduction in the steady-state current at a specific hyperpolarizing voltage (e.g., -120 mV).

  • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • The IC50 value is calculated by fitting the dose-response data to the Hill equation.

Conclusion

The choice between this compound and ZD7288 will largely depend on the specific research question. This compound, with its high selectivity for HCN1, is an excellent tool for dissecting the specific role of this isoform in neuronal function and cognitive processes, with the potential for a better therapeutic window due to its lack of off-target effects on other HCN isoforms, particularly those in the heart. ZD7288, as a non-selective blocker, remains a valuable pharmacological tool for studying the overall effects of HCN channel inhibition but requires careful interpretation of results due to its broad activity across all isoforms. The data presented in this guide provides a foundation for making an informed decision for future research and drug development efforts targeting HCN channels.

References

Independent Verification of RO-275's Selectivity for HCN1 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of the HCN1 channel inhibitor, RO-275, against other known HCN channel modulators. The data presented is based on publicly available experimental findings and is intended for researchers, scientists, and professionals in the field of drug development.

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are critical in regulating neuronal excitability and cardiac rhythm. The development of isoform-selective inhibitors is a key objective for therapeutic advancements, aiming to minimize off-target effects. This compound has emerged as a potent and selective inhibitor of the HCN1 isoform.[1] This document serves to independently verify its selectivity profile through a comparative analysis with other non-selective and selective HCN channel blockers.

Comparative Analysis of HCN Channel Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable HCN channel inhibitors across the four HCN isoforms. Lower IC50 values indicate higher potency.

CompoundHCN1 IC50 (µM)HCN2 IC50 (µM)HCN3 IC50 (µM)HCN4 IC50 (µM)Selectivity for HCN1
This compound 0.046 [1]14.3 [1]4.6 [1]13.9 [1]High
Zatebradine1.83[1]2.21[1]1.90[1]1.88[1]Non-selective
Ivabradine~4~4Not widely reported~4Non-selective[2]
CilobradineNot widely reportedNot widely reportedNot widely reportedNot widely reportedNon-selective
ZD7288Not widely reportedNot widely reportedNot widely reportedNot widely reportedNon-selective

As the data indicates, this compound exhibits a significantly higher potency for HCN1 channels compared to HCN2, HCN3, and HCN4 isoforms, demonstrating its high selectivity. In contrast, compounds like Zatebradine and Ivabradine show comparable potency across all or multiple HCN isoforms, classifying them as non-selective inhibitors.

Experimental Protocols

The determination of a compound's selectivity for different HCN channel isoforms is typically achieved through electrophysiological recordings, specifically the whole-cell patch-clamp technique. This method allows for the direct measurement of the ionic currents flowing through the channels in response to voltage changes and the application of inhibitory compounds.

Whole-Cell Patch-Clamp Protocol for IC50 Determination

This protocol outlines the general steps for assessing the inhibitory effect of a compound on heterologously expressed HCN channels.

1. Cell Culture and Transfection:

  • HEK293 (Human Embryonic Kidney 293) cells are cultured under standard conditions.

  • Cells are transiently transfected with plasmids encoding the specific human HCN isoform (HCN1, HCN2, HCN3, or HCN4) and a fluorescent marker (e.g., GFP) to identify transfected cells.

2. Electrophysiological Recording:

  • Solutions:

    • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (pipette) solution (in mM): 130 K-Aspartate, 10 KCl, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH adjusted to 7.2 with KOH).

  • Recording Setup:

    • Transfected cells are identified by fluorescence microscopy.

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution and used to form a high-resistance seal with the cell membrane.

    • The cell membrane is then ruptured to achieve the whole-cell configuration.

3. Voltage Protocol and Data Acquisition:

  • Cells are held at a holding potential of -40 mV.

  • Hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds) are applied to elicit HCN channel currents.

  • The peak inward current at a specific hyperpolarizing voltage (e.g., -120 mV) is measured before and after the application of the test compound.

4. Compound Application and IC50 Calculation:

  • The test compound (e.g., this compound) is applied to the bath solution at increasing concentrations.

  • The percentage of current inhibition at each concentration is calculated.

  • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • The IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal current, is determined by fitting the dose-response curve with a Hill equation.

Visualizations

The following diagrams illustrate the conceptual workflow of the experimental process and the signaling pathway involved.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with HCN Isoform Plasmid cell_culture->transfection patch_clamp Whole-Cell Patch Clamp transfection->patch_clamp voltage_protocol Apply Hyperpolarizing Voltage Steps patch_clamp->voltage_protocol current_recording Record HCN Currents voltage_protocol->current_recording compound_application Apply Test Compound (e.g., this compound) current_recording->compound_application inhibition_measurement Measure Current Inhibition compound_application->inhibition_measurement dose_response Generate Dose-Response Curve inhibition_measurement->dose_response ic50_calc Calculate IC50 Value dose_response->ic50_calc

Caption: Experimental workflow for determining IC50 values.

signaling_pathway RO275 This compound HCN1 HCN1 Channel (extracellular) RO275->HCN1 Binds and inhibits Pore Channel Pore IonFlow Na+/K+ Influx (Ih Current) Pore->IonFlow Blocked by this compound NeuronalExcitability Decreased Neuronal Excitability IonFlow->NeuronalExcitability Leads to Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN1 Activates

Caption: this compound mechanism of action on HCN1 channels.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of RO-275

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of RO-275, a potent and selective HCN1 inhibitor used in cognitive dysfunction research. Due to the absence of a specific Safety Data Sheet (SDS), these procedures are based on established best practices for the disposal of bioactive, small molecule research chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes the known properties of this compound relevant to its handling and disposal.

PropertyValueSource
CAS Number 2648837-04-9GlpBio, MedchemExpress
Molecular Formula C₁₈H₁₄ClN₅OGlpBio
Molecular Weight 351.79 g/mol GlpBio
Solubility DMSO: 5 mg/mL (14.21 mM)GlpBio
Storage -20°C (short term), -80°C (long term)MedchemExpress

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a designated hazardous waste stream. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

1. Waste Identification and Categorization:

  • Primary Hazard: Based on its nature as a bioactive small molecule, this compound should be treated as a toxic chemical waste. While specific toxicity data is unavailable, it is prudent to handle it with a high degree of caution.

  • Waste Stream: This compound will be categorized as a non-halogenated organic solid or a non-halogenated organic liquid solution, depending on its form.

2. Preparing Solid Waste for Disposal:

  • Unused or Expired this compound: Keep the compound in its original, clearly labeled container.

  • Contaminated Labware: Items such as weigh boats, pipette tips, and microfuge tubes that have come into direct contact with solid this compound should be collected in a designated, sealed plastic bag or a puncture-resistant container. This container must be clearly labeled as "Hazardous Waste: Solid this compound Contaminated Debris."

3. Preparing Liquid Waste for Disposal:

  • This compound Solutions: Solutions of this compound (e.g., in DMSO) must be collected in a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.

  • Container Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The solvent used (e.g., "Dimethyl Sulfoxide")

    • The approximate concentration of this compound.

    • The hazard identification: "Toxic"

    • The date the waste was first added to the container.

  • Rinsate Collection: The first rinse of any glassware that contained an this compound solution should be collected as hazardous waste. Subsequent rinses can typically be disposed of according to standard laboratory procedures, provided the initial rinse was thorough.

4. Storage of Hazardous Waste:

  • All waste containers must be kept securely closed except when adding waste.

  • Store the waste in a designated satellite accumulation area within the laboratory that is away from general work areas and incompatible materials.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not accumulate large quantities of waste. Regular disposal pickups should be scheduled to minimize the amount of hazardous material stored in the laboratory.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start: Identify Waste cluster_form Determine Physical Form cluster_solid_path Solid Waste Protocol cluster_liquid_path Liquid Waste Protocol cluster_end Final Disposal Start This compound Waste Generated IsSolid Solid or Solid-Contaminated? Start->IsSolid SolidWaste Collect in Labeled, Sealed Container IsSolid->SolidWaste Yes LiquidWaste Collect in Compatible, Labeled Waste Bottle IsSolid->LiquidWaste No (Liquid) SolidStorage Store in Satellite Accumulation Area SolidWaste->SolidStorage EHS_Pickup Contact EHS for Waste Pickup SolidStorage->EHS_Pickup LiquidStorage Store in Secondary Containment LiquidWaste->LiquidStorage LiquidStorage->EHS_Pickup

Caption: A flowchart illustrating the procedural steps for the safe disposal of solid and liquid forms of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.